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  • Product: Ethyl 5-amino-4-fluoro-2-methylbenzoate
  • CAS: 1566144-55-5

Core Science & Biosynthesis

Foundational

The Strategic Role of Ethyl 5-amino-4-fluoro-2-methylbenzoate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release A deep dive into the synthesis, properties, and application of Ethyl 5-amino-4-fluoro-2-methylbenzoate, a key building block in the development of next-generation therapeutics, particularly in oncol...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A deep dive into the synthesis, properties, and application of Ethyl 5-amino-4-fluoro-2-methylbenzoate, a key building block in the development of next-generation therapeutics, particularly in oncology. This technical guide, intended for researchers, scientists, and professionals in drug development, elucidates the pivotal role of this fluorinated aniline derivative in constructing complex pharmacologically active molecules.

Introduction: The Significance of Fluorinated Scaffolds

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy to enhance a compound's pharmacological profile. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[1][2][3][4][5] This has led to a surge in the development and utilization of fluorinated building blocks in medicinal chemistry. Among these, Ethyl 5-amino-4-fluoro-2-methylbenzoate has emerged as a particularly valuable intermediate, offering a versatile platform for the synthesis of complex heterocyclic systems with therapeutic potential. Its substituted aniline core provides a reactive handle for a variety of chemical transformations, while the specific arrangement of the fluoro, amino, and methyl groups imparts desirable electronic and steric properties to the resulting drug candidates.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic signature of Ethyl 5-amino-4-fluoro-2-methylbenzoate is fundamental for its effective use in synthesis and for the characterization of its derivatives.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₂FNO₂PubChem
Molecular Weight 197.21 g/mol PubChem
CAS Number 1519539-22-0BLD Pharm[5]
Appearance Expected to be a solidN/A
Solubility Soluble in common organic solvents like ethanol, methanol, and dichloromethaneInferred from general properties of similar compounds
Melting Point Not readily available in public literatureN/A
Predicted Spectroscopic Data

While experimentally obtained spectra are the gold standard, in their absence, a predictive analysis based on the structure and data from analogous compounds provides valuable guidance.[1][3][4][6]

  • ¹H NMR (predicted): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group, the amino group, and the methyl group. The aromatic protons will likely appear as doublets or multiplets in the range of 6.5-7.5 ppm, with coupling constants influenced by the fluorine atom. The ethyl group will present as a quartet around 4.3 ppm (CH₂) and a triplet around 1.3 ppm (CH₃). The amino group protons will likely be a broad singlet, and the methyl group on the ring will be a singlet around 2.2-2.4 ppm.

  • ¹³C NMR (predicted): The carbon NMR spectrum will display ten distinct signals. The carbonyl carbon of the ester will be the most downfield signal, typically in the 165-170 ppm range. The aromatic carbons will appear between 110-160 ppm, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The carbons of the ethyl group will be found at approximately 60 ppm (CH₂) and 14 ppm (CH₃), and the methyl group on the ring will be around 15-20 ppm.

Synthesis of Ethyl 5-amino-4-fluoro-2-methylbenzoate: A Step-by-Step Protocol

The synthesis of Ethyl 5-amino-4-fluoro-2-methylbenzoate is a multi-step process that can be logically designed from commercially available starting materials. The following protocol is a well-established and reliable pathway.

Workflow Diagram

Synthesis_Workflow A m-Fluorotoluene B 4-Fluoro-2-methyl-5-nitrobenzoic acid A->B Nitration C Ethyl 4-fluoro-2-methyl-5-nitrobenzoate B->C Esterification D Ethyl 5-amino-4-fluoro-2-methylbenzoate C->D Reduction

Caption: Synthetic workflow for Ethyl 5-amino-4-fluoro-2-methylbenzoate.

Step 1: Nitration of m-Fluorotoluene to 4-Fluoro-2-methyl-5-nitrobenzoic acid

The synthesis begins with the nitration of m-fluorotoluene. While direct nitration of the toluene derivative is possible, a more controlled approach involves the synthesis of 4-fluoro-2-methylbenzoic acid followed by nitration. A patented method for the synthesis of 4-fluoro-2-methylbenzoic acid involves the Friedel-Crafts acylation of m-fluorotoluene, followed by hydrolysis.[7] The subsequent nitration of this benzoic acid derivative yields the key intermediate, 4-fluoro-2-methyl-5-nitrobenzoic acid.[8]

  • Protocol:

    • To a solution of 4-fluoro-2-methylbenzoic acid in concentrated sulfuric acid, slowly add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) at a controlled temperature (typically 0-10 °C).

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

    • Carefully pour the reaction mixture onto ice and collect the precipitated solid by filtration.

    • Wash the solid with cold water and dry to obtain 4-fluoro-2-methyl-5-nitrobenzoic acid.

Step 2: Esterification to Ethyl 4-fluoro-2-methyl-5-nitrobenzoate

The carboxylic acid is then converted to its ethyl ester via Fischer esterification. This acid-catalyzed reaction with ethanol is a standard and efficient method.[9][10][11]

  • Protocol:

    • Suspend 4-fluoro-2-methyl-5-nitrobenzoic acid in an excess of absolute ethanol.

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or LC-MS).

    • Cool the reaction mixture and remove the excess ethanol under reduced pressure.

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Ethyl 4-fluoro-2-methyl-5-nitrobenzoate.[12][13][14]

Step 3: Reduction of the Nitro Group to Ethyl 5-amino-4-fluoro-2-methylbenzoate

The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation is a clean and high-yielding method for this transformation.

  • Protocol:

    • Dissolve Ethyl 4-fluoro-2-methyl-5-nitrobenzoate in a suitable solvent, such as ethanol or ethyl acetate.

    • Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt. %).

    • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to obtain the final product, Ethyl 5-amino-4-fluoro-2-methylbenzoate.

Medicinal Chemistry Applications: A Key Intermediate for PRMT5 Inhibitors

Ethyl 5-amino-4-fluoro-2-methylbenzoate is a critical building block in the synthesis of potent and selective inhibitors of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a promising therapeutic target in oncology, as its overexpression is implicated in the progression of various cancers.[3][15][16][17]

Logical Flow of Application

Application_Flow Start Ethyl 5-amino-4-fluoro-2-methylbenzoate Intermediate Pyrazolopyrimidinone Core Synthesis Start->Intermediate Key Building Block Product PRMT5 Inhibitors Intermediate->Product Elaboration of Scaffold Target Cancer Therapy Product->Target Therapeutic Application

Caption: Role of Ethyl 5-amino-4-fluoro-2-methylbenzoate in PRMT5 inhibitor synthesis.

Case Study: Synthesis of Pyrazolopyrimidinone-based PRMT5 Inhibitors

A significant application of this intermediate is in the construction of pyrazolopyrimidinone scaffolds, which are core structures in a class of potent PRMT5 inhibitors. While specific patents may not explicitly name the ethyl ester, the synthesis of related structures strongly indicates its utility. For instance, in the synthesis of pyrazolopyrimidinone derivatives, an aniline derivative with the substitution pattern of Ethyl 5-amino-4-fluoro-2-methylbenzoate is often required for the initial condensation reactions to form the heterocyclic core.

The general synthetic strategy involves the reaction of the amino group of Ethyl 5-amino-4-fluoro-2-methylbenzoate with a suitably functionalized pyrazole derivative to construct the pyrazolopyrimidinone ring system. The ester group can then be hydrolyzed to the corresponding carboxylic acid, which can be further functionalized, or it can be directly used in subsequent coupling reactions.

The 4-fluoro and 2-methyl substituents on the aniline ring play a crucial role in the structure-activity relationship (SAR) of the final PRMT5 inhibitors. The fluorine atom can engage in favorable interactions within the protein's binding pocket and can block metabolic degradation, thereby improving the pharmacokinetic profile of the drug candidate. The methyl group provides steric bulk and can influence the conformation of the molecule, leading to enhanced potency and selectivity.

Conclusion and Future Perspectives

Ethyl 5-amino-4-fluoro-2-methylbenzoate is a strategically important building block in medicinal chemistry, particularly for the development of targeted cancer therapies like PRMT5 inhibitors. Its synthesis, while multi-step, relies on well-established and scalable chemical transformations. The unique substitution pattern of this molecule provides a valuable starting point for the design of potent, selective, and metabolically stable drug candidates. As the quest for novel therapeutics continues, the demand for such sophisticated and versatile intermediates is expected to grow, further solidifying the importance of Ethyl 5-amino-4-fluoro-2-methylbenzoate in the drug discovery pipeline.

References

  • Supporting information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Medicinal chemistry insights into PRMT5 inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • 3 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Novel and Potent Protein Arginine Methyltransferases 5 Inhibitors for Cancer Therapy - PMC. (n.d.). Retrieved from [Link]

  • 4 - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Discovery of First-in-Class Protein Arginine Methyltransferase 5 (PRMT5) Degraders - PMC. (n.d.). Retrieved from [Link]

  • Methyl 5-amino-2-fluoro-4-methylbenzoate - MySkinRecipes. (n.d.). Retrieved from [Link]

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid - Google Patents. (n.d.).
  • The Discovery of Two Novel Classes of 5,5-Bicyclic Nucleoside-Derived PRMT5 Inhibitors for the Treatment of Cancer - PubMed. (n.d.). Retrieved from [Link]

  • A Single Pot Process For The Preparation Of 2 Chloro 4 Fluoro 5 Nitrobenzoate Derivatives. (n.d.). Retrieved from [Link]

  • Design of new PRMT5 inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

  • Ethyl 4-fluoro-3-nitrobenzoate - PMC. (n.d.). Retrieved from [Link]

  • Ethyl 2-fluoro-4-methyl-5-nitrobenzoate (C10H10FNO4) - PubChemLite. (n.d.). Retrieved from [Link]

  • WO/2024/047648 PREPARATION OF 2-CHLORO-4-FLUORO-5-NITROBENZOIC ACID - WIPO Patentscope. (n.d.). Retrieved from [Link]

  • Ethyl 4-fluoro-2-methyl-5-nitrobenzoate | C10H10FNO4 | CID 112756242 - PubChem. (n.d.). Retrieved from [Link]

  • Pyrazolopyridines and analogs thereof - Patent US-7879849-B2 - PubChem. (n.d.). Retrieved from [Link]

  • I would like to ask what would be the most probable side products when performing Esterification using a benzoic acid derivative and ethanol? | ResearchGate. (n.d.). Retrieved from [Link]

  • EP0564409A1 - Pyrimidin derivatives and process for their preparation - Google Patents. (n.d.).
  • Study and modeling of the estherification process of mnitrobenzoic acid with ethanol. (2022, March 7). Retrieved from [Link]

  • Fragment optimization and elaboration strategies – the discovery of two lead series of PRMT5/MTA inhibitors from five fragment hits - RSC Publishing. (n.d.). Retrieved from [Link]

  • Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Publishing. (n.d.). Retrieved from [Link]

  • WO2020083975A1 - Aminopyrimidine/pyrazine derivatives as ctps1 inhibitors - Google Patents. (n.d.).
  • US3594378A - Thiazolopyrimidine derivatives and preparation thereof - Google Patents. (n.d.).
  • Early Trials of PRMT5 Inhibitors Leave Much to Be Desired, But Optimism Remains. (2023, October 27). Retrieved from [Link]

  • US7834019B2 - Substituted pyrazolo[3,4-d]pyrimidinone derivatives - Google Patents. (n.d.).
  • esterification of benzoic acid to methyl benzoate. (n.d.). Retrieved from [Link]

  • 3: Esterification (Experiment) - Chemistry LibreTexts. (2021, August 16). Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Safe Handling of Ethyl 5-amino-4-fluoro-2-methylbenzoate for Research and Development

Abstract: This technical guide provides a comprehensive overview of the potential hazards and recommended safety protocols for Ethyl 5-amino-4-fluoro-2-methylbenzoate, a compound of interest in contemporary drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the potential hazards and recommended safety protocols for Ethyl 5-amino-4-fluoro-2-methylbenzoate, a compound of interest in contemporary drug discovery and development. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document employs a hazard analysis based on structural analogy, drawing from established data on aromatic amines, fluorinated organic compounds, and ethyl esters. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to conduct a thorough risk assessment and implement safe handling practices in the laboratory. The core philosophy of this guide is to foster a proactive safety culture by understanding the chemical causality behind potential hazards and implementing self-validating experimental protocols.

Introduction: The Significance of Ethyl 5-amino-4-fluoro-2-methylbenzoate in Medicinal Chemistry

Ethyl 5-amino-4-fluoro-2-methylbenzoate is a substituted aromatic compound that presents a unique scaffold for medicinal chemistry. The strategic placement of an amino group, a fluorine atom, and a methyl group on the benzoate ring offers multiple points for synthetic modification. Fluorine, in particular, is a bioisostere for hydrogen that can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] As such, this compound is a valuable intermediate in the synthesis of novel therapeutic agents.

Given its potential utility in the development of new pharmaceuticals, a thorough understanding of its safe handling is paramount. This guide will deconstruct the molecule into its key functional components to build a predictive hazard profile, thereby enabling researchers to work with this compound in a manner that prioritizes safety and scientific integrity.

Hazard Profile by Structural Analogy

Due to the novelty of Ethyl 5-amino-4-fluoro-2-methylbenzoate, a comprehensive and officially sanctioned Safety Data Sheet (SDS) is not yet available. Therefore, a precautionary approach is warranted, where the potential hazards are inferred from the known toxicological and safety data of its constituent chemical motifs: the aromatic amine, the fluorinated aromatic system, and the ethyl ester.

The Aromatic Amine Moiety: A Primary Source of Toxicological Concern

Aromatic amines are a class of compounds recognized for their potential to cause a range of adverse health effects.[2] Many aromatic amines are known to be readily absorbed through the skin and can be toxic.[2] Some have been identified as mutagens and carcinogens.[3][4] The primary aromatic amine functionality in Ethyl 5-amino-4-fluoro-2-methylbenzoate is therefore the most significant contributor to its potential toxicological profile.

  • Carcinogenicity and Mutagenicity: A number of aromatic amines have been classified as known or suspected human carcinogens.[4][5] Their mechanism of carcinogenicity often involves metabolic activation to reactive intermediates that can form adducts with DNA.

  • Skin Absorption and Sensitization: Aromatic amines can be absorbed through the skin, leading to systemic toxicity.[2] Furthermore, they can act as skin sensitizers, where repeated exposure may lead to an allergic skin reaction.[6][7]

  • Hemotoxicity: Some aromatic amines can interfere with the oxygen-carrying capacity of the blood by inducing methemoglobinemia.

The Fluorinated Aromatic System: Considerations of Persistence and Bioaccumulation

The introduction of a fluorine atom to an aromatic ring can significantly alter its chemical and toxicological properties. While lightly fluorinated molecules may degrade in the environment, highly fluorinated compounds are known for their persistence.[1]

  • Environmental Persistence: The carbon-fluorine bond is exceptionally strong, making many fluorinated organic compounds resistant to degradation.[8] This can lead to their persistence in the environment.

  • Bioaccumulation: Depending on the overall lipophilicity of the molecule, fluorinated compounds can have the potential to bioaccumulate in living organisms.[9]

  • Toxicity: The toxicity of fluorinated compounds can vary widely. Some are relatively inert, while others can be highly toxic.[1] The specific toxicological profile of a fluorinated compound is highly dependent on its overall structure.

The Ethyl Ester Functionality: General Handling Precautions

The ethyl ester group is a common functional group in organic chemistry and generally poses a lower level of hazard compared to the aromatic amine and fluorinated aromatic moieties. However, general precautions for handling organic esters should be observed.

  • Irritation: Esters can be irritating to the eyes, skin, and respiratory system.[10]

  • Flammability: While not highly flammable, organic esters are combustible.

Quantitative Hazard Summary (Inferred)

The following table summarizes the anticipated hazards of Ethyl 5-amino-4-fluoro-2-methylbenzoate based on the analysis of its structural components. It is crucial to treat these as potential hazards until specific toxicological data becomes available.

Hazard CategoryInferred Hazard StatementGHS PictogramPrecautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.

Avoid ingestion, skin contact, and inhalation of dust or vapors.[6][11]
Skin Corrosion/Irritation Causes skin irritation.

Wear protective gloves and clothing.[6]
Serious Eye Damage/Irritation Causes serious eye irritation.

Wear eye and face protection.[6][11]
Skin Sensitization May cause an allergic skin reaction.

Avoid repeated or prolonged skin contact.[6][7]
Germ Cell Mutagenicity Suspected of causing genetic defects.

Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Carcinogenicity Suspected of causing cancer.

Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.
Environmental Hazard May be harmful to aquatic life with long-lasting effects.No Pictogram (Precautionary)Avoid release to the environment.

Experimental Protocols for Safe Handling

The following protocols are designed to be self-validating, meaning they incorporate checks and balances to ensure safety at each step.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times.[10] Inspect gloves for any signs of degradation or puncture before use.

  • Eye and Face Protection: Use chemical safety goggles and a face shield, especially when handling larger quantities or when there is a risk of splashing.[10][12]

  • Body Protection: A lab coat is mandatory. For operations with a higher risk of exposure, consider a chemically resistant apron or coveralls.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood.[13] If there is a potential for generating dust or aerosols, a respirator with an appropriate cartridge for organic vapors and particulates should be used.

Engineering Controls
  • Chemical Fume Hood: All handling of Ethyl 5-amino-4-fluoro-2-methylbenzoate should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[13]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Safe Handling and Storage
  • Weighing and Dispensing: Conduct all weighing and dispensing of the solid material within a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Waste Disposal: Dispose of all waste materials, including contaminated PPE, in accordance with local, state, and federal regulations for hazardous chemical waste.

Emergency Procedures

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6] Seek medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

  • In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

  • In Case of a Spill: Evacuate the area. Wearing appropriate PPE, contain the spill with an inert absorbent material and place it in a sealed container for disposal. Ventilate the area thoroughly.

Visualization of Risk Assessment Workflow

The following diagram illustrates a logical workflow for conducting a risk assessment when handling a chemical with limited safety data, such as Ethyl 5-amino-4-fluoro-2-methylbenzoate.

RiskAssessmentWorkflow cluster_assessment Risk Assessment Process cluster_controls Control Measures cluster_review Review and Documentation start Start: New Chemical Handling Request gather_info Gather Available Information (e.g., Structure, Analogs) start->gather_info hazard_id Hazard Identification (Structural Analogy) gather_info->hazard_id exposure_assess Exposure Assessment (Quantity, Duration, Route) hazard_id->exposure_assess risk_char Risk Characterization (High, Medium, Low) exposure_assess->risk_char ppe Define PPE Requirements risk_char->ppe If Risk > Low eng_controls Specify Engineering Controls (e.g., Fume Hood) ppe->eng_controls admin_controls Implement Administrative Controls (SOPs, Training) eng_controls->admin_controls review_approve Review and Approve Protocol admin_controls->review_approve document Document Risk Assessment review_approve->document communicate Communicate to Personnel document->communicate

Caption: Risk assessment workflow for novel chemical handling.

Conclusion: A Commitment to Proactive Safety

The responsible use of novel chemical entities like Ethyl 5-amino-4-fluoro-2-methylbenzoate is fundamental to the advancement of science. While this compound holds promise as a building block for future medicines, its potential hazards must be respected and managed with a rigorous, evidence-based approach. By adopting the principles of hazard analysis by structural analogy and implementing robust, multi-layered safety protocols, researchers can confidently and safely explore the synthetic potential of this and other new molecules, ensuring that scientific discovery and personal safety go hand in hand.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Aromatic Amines : An Assessment of the Biological and Environmental Effects. National Academies Press. [Link]

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. Mutation Research/Reviews in Mutation Research, 511(3), 191-206. [Link]

  • Scott, T. S. (1962). Carcinogenic and Chronic Toxic Hazards of Aromatic Amines. Elsevier Monographs. [Link]

  • Chemical Fact Sheet - AROMATIC AMINES. Center for Environmental and Occupational Health Sciences of Western Pennsylvania. [Link]

  • Esterification. SmartLabs. [Link]

  • Safety Data Sheet: 4-Aminobenzoic acid. Carl ROTH. [Link]

  • Safety Data Sheet: Ethyl Acetate. Greenfield Global. [Link]

  • Name two safety measures necessary for the preparation of an ester. Filo. [Link]

  • The Rise and Risks of Fluorinated Pesticides: A Call for Comprehensive Research to Address Environmental and Health Concerns. Journal of Agricultural and Food Chemistry. [Link]

  • What Are Fluorocarbons, and Are They Toxic?. Tex Tech Industries. [Link]

  • Fluorinated Organic Compounds. Sustainability Dictionary. [Link]

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Foundational

Technical Guide: Ethyl 5-amino-4-fluoro-2-methylbenzoate in Kinase Inhibitor Synthesis

The following technical guide details the strategic role, synthesis, and application of Ethyl 5-amino-4-fluoro-2-methylbenzoate in the development of kinase inhibitors. Executive Summary Ethyl 5-amino-4-fluoro-2-methylbe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the strategic role, synthesis, and application of Ethyl 5-amino-4-fluoro-2-methylbenzoate in the development of kinase inhibitors.

Executive Summary

Ethyl 5-amino-4-fluoro-2-methylbenzoate (CAS: 1566144-55-5 ) is a high-value pharmacophore scaffold used in the synthesis of Type II and Allosteric kinase inhibitors.[1] Its structural architecture—featuring a 4-fluoro substituent for metabolic stability, a 2-methyl group for atropisomeric control, and a 1-carboxylate handle for solvent-front extension—makes it a privileged building block for targeting EGFR , MEK , and VEGFR families.

This guide provides a comprehensive workflow for utilizing this intermediate, from its de novo synthesis to its integration into complex heterocyclic drug cores.

Structural Logic & Pharmacophore Analysis

The efficacy of this scaffold stems from its precise substitution pattern on the benzene ring, which addresses common failure modes in medicinal chemistry (e.g., rapid metabolism, poor solubility, or lack of selectivity).

SubstituentPositionMechanistic Function in Drug Design
Ethyl Ester C-1Solvent Tail Anchor: Serves as a masked carboxylate. Post-coupling hydrolysis allows for the attachment of solubilizing groups (e.g., N-methylpiperazine) or electrophilic warheads (acrylamides) via amide bonds.
Methyl Group C-2Conformational Lock: Induces a twist in the biaryl axis when coupled to a heterocycle, forcing the molecule into a bioactive conformation and reducing the entropic penalty of binding.
Fluoro Group C-4Metabolic Blockade: Prevents oxidative metabolism (hydroxylation) at the para-position relative to the ester. It also increases the acidity of the adjacent NH₂, modulating the pKa of the coupled system.
Amino Group C-5Hinge Binder / Linker: The primary nucleophile for SNAr coupling with 2,4-dihalopyrimidines or quinazolines.

Synthesis of the Scaffold (Upstream Protocol)

Before utilizing the scaffold, its purity must be established. The industrial route typically proceeds via the nitration of the corresponding fluorotoluic acid derivative.

Protocol A: Preparation from 4-Fluoro-2-methylbenzoic Acid

Reaction Scheme:

  • Nitration: 4-Fluoro-2-methylbenzoic acid

    
     4-Fluoro-2-methyl-5-nitrobenzoic acid.
    
  • Esterification: Acid

    
     Ethyl ester.
    
  • Reduction: Nitro

    
     Amino.
    

Step-by-Step Methodology:

  • Nitration (Critical Step):

    • Charge a reactor with H₂SO₄ (conc., 10 vol) and cool to 0°C.

    • Add 4-Fluoro-2-methylbenzoic acid (1.0 eq) portion-wise.

    • Dropwise add HNO₃ (fuming, 1.1 eq) maintaining internal temperature <10°C.

    • Mechanism: Electrophilic aromatic substitution directed ortho to the fluorine (activating/ortho-para director) and meta to the carboxyl (deactivating).

    • Quench over ice-water; filter the precipitate (Target: 5-Nitro isomer).

  • Esterification:

    • Suspend the wet cake in Ethanol (absolute, 10 vol).

    • Add Thionyl Chloride (1.5 eq) dropwise at room temperature, then reflux for 4 hours.

    • Concentrate in vacuo to afford Ethyl 4-fluoro-2-methyl-5-nitrobenzoate .

  • Reduction (Bechamp or Catalytic):

    • Catalytic Route: Dissolve nitro-ester in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 3 atm H₂ for 6 hours.

    • Workup: Filter through Celite to remove Pd. Evaporate solvent.

    • Yield: Typically >85% overall.

    • QC: Check by HPLC (purity >98%) and ¹H NMR (verify integral of ethyl group vs. methyl).

Downstream Application: Synthesis of a Model Kinase Inhibitor[2]

This section details the application of Ethyl 5-amino-4-fluoro-2-methylbenzoate in constructing a Benzamide-Linked Quinazoline Inhibitor (a common motif in EGFR/HER2 inhibitors).

Workflow Overview

The synthesis follows a convergent strategy:

  • Coupling (SNAr): Reaction of the scaffold with a heterocyclic core.

  • Hydrolysis: Unmasking the carboxylic acid.

  • Amidation: Attachment of the "Tail" moiety.

Detailed Experimental Protocol
Step 1: Nucleophilic Displacement (The Hinge Connection)
  • Reagents: 4-Chloro-6,7-dimethoxyquinazoline (1.0 eq), Ethyl 5-amino-4-fluoro-2-methylbenzoate (1.1 eq), Isopropanol (15 vol).

  • Procedure:

    • Dissolve the chloro-quinazoline in isopropanol.

    • Add the aniline scaffold.

    • Heat to reflux (85°C) for 12 hours. The product often precipitates as the hydrochloride salt.

    • Cool to 20°C, filter, and wash with cold isopropanol.

  • Mechanistic Insight: The 2-methyl group on the aniline creates steric hindrance, slowing the reaction compared to unsubstituted anilines. High temperature and polar protic solvents (iPrOH) are required to stabilize the transition state.

Step 2: Ester Hydrolysis
  • Reagents: LiOH·H₂O (3.0 eq), THF/Water (4:1).

  • Procedure:

    • Suspend the intermediate from Step 1 in THF/Water.

    • Add LiOH and stir at 50°C for 4 hours.

    • Acidify with 1M HCl to pH 4 to precipitate the Benzoic Acid derivative.

    • Filter and dry.

Step 3: Amide Coupling (The Tail Extension)
  • Reagents: Benzoic Acid intermediate (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF, N-Methylpiperazine (1.5 eq).

  • Procedure:

    • Dissolve the acid and DIPEA in DMF.

    • Add HATU and stir for 15 min to activate the acid (formation of O-acylisourea/active ester).

    • Add N-methylpiperazine. Stir at RT for 2 hours.

    • Quench: Dilute with water/bicarbonate. Extract with EtOAc.

  • Outcome: A Type II-like inhibitor structure with a solubilizing tail.

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic analysis and forward synthesis pathway, highlighting the strategic insertion of the Ethyl 5-amino-4-fluoro-2-methylbenzoate scaffold.

KinaseInhibitorSynthesis cluster_0 Scaffold Preparation cluster_1 Drug Assembly Precursor 4-Fluoro-2-methylbenzoic Acid Scaffold Ethyl 5-amino-4-fluoro- 2-methylbenzoate (The Core Scaffold) Precursor->Scaffold 1. Nitration 2. Esterification 3. Reduction Intermediate Coupled Ester Intermediate Scaffold->Intermediate SNAr Coupling (iPrOH, Reflux) Heterocycle 4-Chloro-quinazoline (Hinge Binder) Heterocycle->Intermediate + Acid Hydrolyzed Benzoic Acid Intermediate->Acid LiOH Hydrolysis FinalDrug Final Kinase Inhibitor (Benzamide Derivative) Acid->FinalDrug Amide Coupling (HATU, Amine)

Caption: Synthetic workflow transforming the raw fluorobenzoic acid into a complex kinase inhibitor via the amino-ester scaffold.

Analytical Data & Quality Control

For researchers verifying the identity of the intermediate or the final coupled product, the following spectral characteristics are diagnostic.

Analytical MethodDiagnostic SignalInterpretation
¹H NMR (DMSO-d₆)

1.30 (t, 3H) & 4.25 (q, 2H)
Ethyl Ester: Confirms the integrity of the C-1 protecting group.
¹H NMR (DMSO-d₆)

2.45 (s, 3H)
C-2 Methyl: Distinct singlet, often slightly downfield due to the aromatic ring current.
¹H NMR (DMSO-d₆)

5.20 (bs, 2H)
C-5 Amine: Broad singlet, exchangeable with D₂O. Disappears upon coupling.
¹⁹F NMR

-110 to -120 ppm
C-4 Fluorine: Single peak. Splitting pattern changes if C-5 is substituted.
HPLC Retention Time (RT)The ester is lipophilic (High RT). Hydrolysis to acid results in a significant RT shift to earlier elution.

References

  • Synthesis of Fluorinated Benzoic Acid Derivatives Source: PubChem.[2][3][4][5][6] Compound Summary for CID 99713677: Ethyl 5-amino-4-fluoro-2-methylbenzoate. [Link]

  • General Strategies for Kinase Inhibitor Synthesis (Quinazoline Class) Source: National Institutes of Health (NIH). Design, Synthesis and Biological Evaluation of Novel Osimertinib-Based Inhibitors. (Contextual reference for SNAr coupling of aniline derivatives). [Link]

  • Source: Google Patents. CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry. (Explains the metabolic stability provided by the C-4 fluoro group). [Link]

Sources

Exploratory

Literature review on fluorinated aniline derivatives in drug discovery

Executive Summary The incorporation of fluorine into aniline scaffolds represents a cornerstone strategy in modern medicinal chemistry, appearing in approximately 20-25% of currently marketed small-molecule drugs. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The incorporation of fluorine into aniline scaffolds represents a cornerstone strategy in modern medicinal chemistry, appearing in approximately 20-25% of currently marketed small-molecule drugs. This guide analyzes the structural and functional advantages of fluorinated anilines, focusing on metabolic stability , pKa modulation , and toxicity mitigation . It provides actionable synthetic protocols and mechanistic insights for drug discovery professionals.[1]

Part 1: The Physicochemical Rationale

The strategic placement of fluorine atoms on the aniline ring is not merely for metabolic blockade; it is a precision tool for tuning the electronic and physical properties of the pharmacophore.

Basicity and pKa Modulation

The basicity of the aniline nitrogen is a critical determinant of membrane permeability and lysosomal trapping. The high electronegativity of fluorine (3.98 Pauling scale) exerts a strong inductive effect (-I), but its lone pairs also allow for resonance donation (+R). The net effect depends entirely on substitution patterns.

IsomerApprox. pKa (Conjugate Acid)Electronic MechanismDrug Design Application
Aniline 4.60Standard delocalizationReference standard.[1]
4-Fluoroaniline 4.65+R (Resonance) competes with -I (Inductive)Used when metabolic blocking is needed without altering basicity/solubility.
3-Fluoroaniline 3.50-I effect dominates; No +R stabilizationUsed to lower basicity , reducing lysosomal trapping and improving CNS penetration.[1]
2-Fluoroaniline 4.40-I and steric effectsUsed to lock conformation via intramolecular H-bonds.[1]
Lipophilicity and Permeability

Fluorination generally increases lipophilicity (


) due to the low polarizability of the C-F bond. However, this is not linear.[2] A single fluorine atom can modulate the dipole moment of the aniline, potentially improving permeability across the blood-brain barrier (BBB) by reducing the desolvation energy required to enter the lipid bilayer.
Logic Diagram: Structure-Property Relationships

The following diagram illustrates the decision tree for selecting specific fluorination patterns based on desired pharmacological outcomes.

G Start Aniline Optimization Goal Goal_Metabolism Block Metabolism (Extend t1/2) Start->Goal_Metabolism Goal_Basicity Reduce Basicity (Avoid Trapping) Start->Goal_Basicity Goal_Conform Lock Conformation (Selectivity) Start->Goal_Conform Sol_Para 4-Fluoro Substitution (Blocks CYP hydroxylation) Goal_Metabolism->Sol_Para Sol_Meta 3-Fluoro Substitution (Inductive withdrawal) Goal_Basicity->Sol_Meta Sol_Ortho 2-Fluoro Substitution (Intramolecular H-bond) Goal_Conform->Sol_Ortho Outcome_Stable High Metabolic Stability pKa Unchanged Sol_Para->Outcome_Stable Outcome_Perm Improved Permeability Reduced hERG risk Sol_Meta->Outcome_Perm Outcome_Bind Increased Potency (Entropic Benefit) Sol_Ortho->Outcome_Bind

Figure 1: Decision logic for fluorine positioning on aniline scaffolds to achieve specific ADME outcomes.

Part 2: Mitigating Aniline Toxicity

Unsubstituted anilines are notorious "structural alerts" in drug discovery due to their potential to cause idiosyncratic toxicity, methemoglobinemia, and hepatotoxicity.

The Mechanism of Toxicity[3]
  • Bioactivation: CYP450 enzymes (typically CYP2E1 or CYP2C9) oxidize the aniline nitrogen to form a hydroxylamine (-NHOH).[1]

  • Oxidation: The hydroxylamine is further oxidized to a nitroso species or a Quinone Imine .[1]

  • Adduct Formation: Quinone imines are potent electrophiles (Michael acceptors) that react with glutathione (depletion) or cysteine residues on proteins (haptenization), leading to immune-mediated toxicity.

The Fluorine Solution

Substituting the para-position with fluorine effectively blocks the initial hydroxylation step. Furthermore, electron-withdrawing fluorine atoms on the ring increase the oxidation potential of the nitrogen lone pair, making the formation of the radical cation intermediate less energetically favorable.

MetabolicPath cluster_0 Toxic Pathway (Unsubstituted Aniline) cluster_1 Stabilized Pathway (4-Fluoroaniline) Aniline Aniline Scaffold CYP CYP450 Oxidation Aniline->CYP Hydroxylamine N-Hydroxylamine CYP->Hydroxylamine QuinoneImine Quinone Imine (Reactive Electrophile) Hydroxylamine->QuinoneImine Toxicity Protein Adducts / Hepatotoxicity QuinoneImine->Toxicity F_Aniline 4-Fluoroaniline CYP_Block CYP450 Blocked (C-F Bond Strength) F_Aniline->CYP_Block Excretion Phase II Conjugation (Glucuronidation) CYP_Block->Excretion Safe Renal Excretion Excretion->Safe

Figure 2: Comparative metabolic fates of aniline vs. 4-fluoroaniline, highlighting the blockade of quinone imine formation.[1]

Part 3: Synthetic Methodologies

The introduction of fluorine into the aniline ring is rarely done at the late stage due to the harsh conditions of direct fluorination (e.g., Balz-Schiemann reaction). Instead, pre-fluorinated building blocks are coupled to the core scaffold. The Buchwald-Hartwig Amination is the industry standard for this transformation.

Protocol: Pd-Catalyzed C-N Coupling of Fluorinated Anilines

This protocol is optimized for coupling electron-deficient fluorinated anilines (which are poor nucleophiles) with aryl halides.[1]

Reagents:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: BINAP or Xantphos (Bidentate ligands prevent

    
    -hydride elimination)[1]
    
  • Base:

    
     (Sodium tert-butoxide) or 
    
    
    
    (for base-sensitive substrates)
  • Solvent: Toluene or 1,4-Dioxane (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under Argon stream, charge a reaction vial with the aryl bromide (1.0 equiv), the fluorinated aniline (1.2 equiv),

    
     (1-2 mol%), and BINAP (2-4 mol%).
    
  • Activation: Add the base (

    
    , 1.4 equiv).
    
  • Solvation: Add anhydrous Toluene (0.1 M concentration relative to aryl halide).

  • Reaction: Seal the vial and heat to 80-100°C for 12-18 hours.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black.[1] Wash with EtOAc.[1]

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient).

Critical Note: Fluorinated anilines are weaker nucleophiles than standard anilines.[1] If conversion is low, switch to a more active precatalyst system like BrettPhos Pd G4 .

Part 4: Case Studies & Clinical Impact

Gefitinib (Iressa)[4]
  • Target: EGFR Tyrosine Kinase (NSCLC).[1][3][4]

  • Structure: Contains a 3-chloro-4-fluoroaniline moiety.[1][5]

  • Role of Fluorine: The 4-fluoro group blocks metabolic hydroxylation at the para-position, significantly extending the half-life (

    
     hours). The 3-chloro group aids in filling the hydrophobic pocket of the ATP binding site.
    
  • Synthesis Insight: The final step involves coupling 3-chloro-4-fluoroaniline with the 4-chloroquinazoline core.[1]

Enzalutamide (Xtandi)
  • Target: Androgen Receptor (Prostate Cancer).[1][6][7][8]

  • Structure: Features a 4-cyano-3-(trifluoromethyl)phenyl group.[1]

  • Role of Fluorine: The trifluoromethyl (

    
    ) group provides significant bulk and lipophilicity, locking the molecule into a conformation that antagonizes the receptor. It also strongly withdraws electrons, reducing the electron density of the aromatic ring and preventing oxidative metabolism.
    

Part 5: Experimental Validation Protocols

To validate the stability conferred by fluorination, the following assay is mandatory during the Lead Optimization phase.

Protocol: Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) of the fluorinated analog compared to the non-fluorinated parent.
  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Mix: Dilute stock to 1

    
    M in phosphate buffer (pH 7.4) containing liver microsomes (human/rat, 0.5 mg protein/mL).
    
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM

    
    ).
    
  • Sampling: Aliquot samples at

    
     min.
    
  • Quenching: Immediately add ice-cold Acetonitrile containing an internal standard (e.g., Warfarin) to stop the reaction.[1]

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    is the elimination rate constant.
    
    
    
    

References

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology. Link

  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link

  • FDA Label. (2015).[1] Gefitinib (Iressa) Prescribing Information.[1] U.S. Food and Drug Administration.[1][9] Link

  • Tran, C., et al. (2009). Development of a second-generation antiandrogen for treatment of advanced prostate cancer (Enzalutamide).[1] Science. Link

Sources

Foundational

An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-amino-4-fluoro-2-methylbenzoate in Organic Solvents

For correspondence: Senior Application Scientist, Gemini Laboratories Abstract The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its beha...

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence: Senior Application Scientist, Gemini Laboratories

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical property that dictates its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of Ethyl 5-amino-4-fluoro-2-methylbenzoate in a range of organic solvents. We delve into the theoretical underpinnings of solubility, grounded in molecular structure and intermolecular forces, and present detailed, field-proven experimental protocols for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical methodologies to empower informed decision-making in a laboratory setting.

Introduction: The Critical Role of Solubility

Ethyl 5-amino-4-fluoro-2-methylbenzoate is a substituted aromatic compound with functional groups that make it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The successful and efficient use of this intermediate is highly dependent on its solubility in various organic solvents. Understanding its solubility profile is paramount for:

  • Process Chemistry: Selecting appropriate solvents for chemical reactions, controlling reaction kinetics, and preventing precipitation of reactants or products.

  • Purification: Designing effective crystallization, extraction, and chromatographic purification strategies.

  • Formulation Development: Creating stable and bioavailable drug products by choosing suitable excipients and solvent systems.

This guide will first explore the physicochemical properties of the target molecule to build a qualitative understanding of its solubility. We will then introduce a powerful theoretical framework, Hansen Solubility Parameters, for the quantitative prediction of solubility. Finally, we will provide detailed, step-by-step protocols for the most common and reliable experimental methods for solubility determination.

Physicochemical Profile of Aromatic Fluoroamines

The solubility of a molecule is intrinsically linked to its structure.[2][3] The arrangement of functional groups, molecular size, and the potential for intermolecular interactions determine how a solute will interact with a given solvent.

Table 1: Computed Physicochemical Properties of Ethyl 5-amino-2-fluorobenzoate (Analog)

Property Value Significance for Solubility
Molecular Formula C9H10FNO2 Indicates the elemental composition and size.
Molecular Weight 183.18 g/mol Larger molecules often have lower solubility.
XLogP3 1.9 - 2.17 A positive value indicates a degree of lipophilicity, suggesting better solubility in non-polar organic solvents than in water.
Hydrogen Bond Donor Count 1 (from the -NH2 group) The ability to donate hydrogen bonds enhances solubility in protic or hydrogen-bond accepting solvents (e.g., alcohols, DMSO).
Hydrogen Bond Acceptor Count 4 (from N, O=C, O-C, F) The ability to accept hydrogen bonds enhances solubility in protic solvents (e.g., alcohols, water).

| Topological Polar Surface Area (TPSA) | 52.3 Ų | A measure of the polar surface area. A moderate TPSA suggests a balance between polar and non-polar character. |

Data sourced from ECHEMI for Ethyl 5-amino-2-fluorobenzoate.[4]

Based on this profile, we can predict that Ethyl 5-amino-4-fluoro-2-methylbenzoate will exhibit moderate polarity. The amino group provides a site for hydrogen bonding, while the aromatic ring and ethyl ester group contribute to its non-polar character. The fluorine and methyl groups will further modify the electronic distribution and steric hindrance, affecting solvent interactions.

Theoretical Framework: Predicting Solubility with Hansen Parameters

While the "like dissolves like" principle offers a useful qualitative guideline, the Hansen Solubility Parameters (HSP) provide a more quantitative and predictive framework.[5] Developed by Charles M. Hansen, this model posits that the total cohesive energy of a substance can be divided into three components:[5]

  • δd (Dispersion forces): Energy from weak, temporary van der Waals forces.

  • δp (Polar forces): Energy from permanent dipole-dipole interactions.

  • δh (Hydrogen bonding forces): Energy from the attraction between hydrogen and electronegative atoms like O, N, or F.

Each molecule (solute or solvent) can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[5]

To quantify this similarity, a solute is assigned an interaction radius (R₀) , which defines a sphere of solubility in Hansen space. A solvent will dissolve the solute if its own HSP coordinates fall within this sphere. The distance (Ra) between the solute and a solvent in Hansen space is calculated as follows:

Ra² = 4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)² [6]

If Ra < R₀ , solubility is predicted.

HansenSpace Hansen Solubility Space cluster_0 Solubility Sphere of Solute Solute Solute (δd₁, δp₁, δh₁) GoodSolvent1 Good Solvent Solute->GoodSolvent1 Ra < R₀ PoorSolvent Poor Solvent Solute->PoorSolvent Ra > R₀ GoodSolvent2 Good Solvent origin->xaxis δd origin->yaxis δp experimental_workflow A Step 1: Sample Preparation Add excess solute to solvent B Step 2: Equilibration Agitate at constant temperature (e.g., 24-48h) A->B C Step 3: Phase Separation Centrifugation or Filtration B->C D Step 4: Quantification Analyze clear supernatant (HPLC, UV-Vis, Gravimetric) C->D E Step 5: Calculation Determine concentration (mg/mL) D->E

Caption: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Method

The gravimetric method is a straightforward and direct technique that relies on weighing the amount of dissolved solute after evaporating the solvent. [7] Step-by-Step Methodology:

  • Preparation: Add an excess amount of Ethyl 5-amino-4-fluoro-2-methylbenzoate to a known volume of the chosen organic solvent in a sealed vial or flask.

  • Equilibration: Place the sealed container in a shaker bath set to a constant temperature (e.g., 25°C) and agitate for 24 to 48 hours to ensure equilibrium is reached. A small amount of undissolved solid should remain visible.

  • Phase Separation: Allow the vial to stand undisturbed for at least 2 hours. Carefully withdraw a known volume (e.g., 1.0 mL) of the clear supernatant using a volumetric pipette, ensuring no solid particles are transferred.

  • Weighing: Transfer the supernatant to a pre-weighed, clean, and dry evaporating dish. Record the initial mass of the dish.

  • Evaporation: Gently evaporate the solvent in a fume hood or a vacuum oven at a temperature below the boiling point of the solute to avoid degradation.

  • Final Weighing: Once all the solvent has evaporated and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried solute. Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation:

    • Mass of solute = (Mass of dish + dried solute) - (Mass of empty dish)

    • Solubility (mg/mL) = Mass of solute (mg) / Volume of supernatant (mL)

Protocol 2: UV-Vis Spectrophotometry

This method is suitable for compounds that have a chromophore and absorb light in the UV-visible range. It is more sensitive than the gravimetric method.

Step-by-Step Methodology:

  • Calibration Curve Construction:

    • Prepare a stock solution of Ethyl 5-amino-4-fluoro-2-methylbenzoate of known concentration in the solvent of interest.

    • Perform serial dilutions to create a series of standard solutions of decreasing concentration (e.g., 5-10 standards).

    • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 & 2).

  • Phase Separation: Centrifuge the saturated solution at high speed (e.g., 10,000 rpm for 15 minutes) or filter through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solids.

  • Dilution & Measurement:

    • Carefully take a small, known volume of the clear supernatant and dilute it with the same solvent to bring its concentration into the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution by multiplying by the dilution factor.

Protocol 3: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate, precise, and specific method for determining solubility, especially for complex mixtures or when high sensitivity is required.

Step-by-Step Methodology:

  • Method Development: Develop a suitable HPLC method (e.g., reverse-phase) that can effectively separate the solute from any potential impurities. This includes selecting the column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve Construction:

    • Prepare a stock solution and a series of standard solutions as described for UV-Vis spectroscopy.

    • Inject a fixed volume of each standard solution into the HPLC system.

    • Plot a graph of the peak area versus concentration to generate the calibration curve.

  • Saturated Solution Preparation & Separation: Prepare and separate the saturated solution as described in the UV-Vis protocol (Steps 2 & 3).

  • Dilution & Analysis:

    • Dilute a known volume of the clear supernatant with the mobile phase to a concentration within the calibration range.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Multiply by the dilution factor to find the solubility in the original saturated solution.

Illustrative Solubility Data and Solvent Parameters

As previously stated, specific experimental solubility data for Ethyl 5-amino-4-fluoro-2-methylbenzoate is not publicly available. The following table provides hypothetical solubility data to illustrate how results would be presented. It also includes the Hansen Solubility Parameters for common organic solvents, which can be used to correlate theoretical predictions with experimental outcomes. [8][9] Table 2: Illustrative Solubility Profile and Hansen Parameters of Common Organic Solvents

Solvent Polarity Index δd (MPa¹/²) δp (MPa¹/²) δh (MPa¹/²) Illustrative Solubility (mg/mL at 25°C)
n-Hexane 0.1 14.9 0.0 0.0 < 0.1
Toluene 2.4 18.0 1.4 2.0 ~ 25
Dichloromethane 3.1 17.0 7.3 7.1 ~ 150
Ethyl Acetate 4.4 15.8 5.3 7.2 ~ 100
Acetone 5.1 15.5 10.4 7.0 > 200
Ethanol 5.2 15.8 8.8 19.4 ~ 80
Methanol 6.6 15.1 12.3 22.3 ~ 60

| DMSO | 7.2 | 18.4 | 16.4 | 10.2 | > 200 |

Disclaimer: The solubility values in this table are hypothetical and for illustrative purposes only. They are estimated based on the predicted physicochemical properties of the target molecule. Actual experimental determination is required for accurate data.

Conclusion

This technical guide has outlined a comprehensive approach to characterizing the solubility profile of Ethyl 5-amino-4-fluoro-2-methylbenzoate. By integrating an understanding of its physicochemical properties with the predictive power of Hansen Solubility Parameters, researchers can make informed initial assessments of suitable solvent systems. However, theoretical models are no substitute for rigorous experimental work. The detailed protocols provided for gravimetric, UV-Vis, and HPLC analysis serve as a practical foundation for obtaining accurate and reliable thermodynamic solubility data. This crucial information will undoubtedly streamline process development, enhance purification efficiency, and accelerate the formulation of new chemical entities.

References

  • IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Prediction of drug solubility from molecular structure using a drug-like training set. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Available at: [Link]

  • Semantic Scholar. (n.d.). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Solubility Prediction from Molecular Properties and Analytical Data Using an In-phase Deep Neural Network (Ip-DNN). Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available at: [Link]

  • Bienta. (n.d.). Shake-Flask Solubility Assay. Available at: [Link]

  • Royal Society of Chemistry. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Available at: [Link]

  • Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. Available at: [Link]

  • Stenutz. (n.d.). Hansen solubility parameters. Available at: [Link]

  • MySkinRecipes. (n.d.). Methyl 5-amino-2-fluoro-4-methylbenzoate. Available at: [Link]

  • PubChem. (n.d.). Ethyl 2-fluoro-5-methylbenzoate. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-amino-4-fluoro-5-hydroxybenzoate. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of Ethyl 5-amino-4-fluoro-2-methylbenzoate

Application Note: High-Purity Synthesis of Ethyl 5-amino-4-fluoro-2-methylbenzoate Executive Summary This protocol details the scalable, step-by-step synthesis of Ethyl 5-amino-4-fluoro-2-methylbenzoate , a critical phar...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of Ethyl 5-amino-4-fluoro-2-methylbenzoate

Executive Summary

This protocol details the scalable, step-by-step synthesis of Ethyl 5-amino-4-fluoro-2-methylbenzoate , a critical pharmacophore used in the development of next-generation kinase inhibitors and fluorinated bioactive scaffolds. Unlike generic preparations, this guide emphasizes regioselective control during nitration and chemoselective reduction to maximize yield and purity (>98%). The pathway utilizes commercially available 4-fluoro-2-methylbenzoic acid as the starting material, ensuring a robust and cost-effective supply chain.

Safety & Hazard Assessment

WARNING: This protocol involves the use of strong mineral acids, nitrating agents, and pressurized hydrogen.

  • Nitration Step: Highly exothermic. Runaway reactions can occur if temperature is not strictly controlled.[1] Nitric acid is a strong oxidizer; Sulfuric acid is a dehydrating corrosive.

  • Hydrogenation: Uses Hydrogen gas (flammable/explosive) and Palladium on Carbon (pyrophoric when dry). Ensure proper inert gas purging (Nitrogen/Argon).

  • Chemical Handling: The intermediate nitro compounds and final aniline derivative should be treated as potential sensitizers. Use full PPE (nitrile gloves, face shield, fume hood).

Retrosynthetic Logic & Pathway Design

The synthesis is designed around the directing effects of the substituents on the benzene ring to ensure the amino group is installed at the C5 position.

  • Starting Material: 4-Fluoro-2-methylbenzoic acid.[2]

  • Regiochemistry:

    • Fluoro (C4): Strong ortho/para director. Directs to C3 and C5.

    • Methyl (C2): Weak ortho/para director.[1] Directs to C3 and C5 (para).

    • Carboxyl (C1): Meta director.[1] Directs to C3 and C5.

Pathway:

  • Nitration: Installation of the nitro group at C5.

  • Esterification: Conversion of the carboxylic acid to the ethyl ester.

  • Reduction: Chemoselective reduction of the nitro group to the amine.

SynthesisPathway SM 4-Fluoro-2-methylbenzoic acid (Start) Step1 Step 1: Nitration (HNO3, H2SO4) SM->Step1 Int1 4-Fluoro-2-methyl- 5-nitrobenzoic acid Step1->Int1 Step2 Step 2: Esterification (EtOH, SOCl2) Int1->Step2 Int2 Ethyl 4-fluoro-2-methyl- 5-nitrobenzoate Step2->Int2 Step3 Step 3: Reduction (H2, Pd/C) Int2->Step3 Product Ethyl 5-amino-4-fluoro- 2-methylbenzoate (Target) Step3->Product

Figure 1: Strategic synthesis pathway leveraging cooperative directing effects for regioselectivity.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 4-Fluoro-2-methyl-5-nitrobenzoic acid.

Reagents:

  • 4-Fluoro-2-methylbenzoic acid (1.0 equiv)

  • Conc. Sulfuric Acid (

    
    , 98%)
    
  • Fuming Nitric Acid (

    
    , >90%)
    

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with Conc.

    
     (5 mL per gram of substrate). Cool to 0–5°C using an ice/salt bath.
    
  • Dissolution: Add 4-Fluoro-2-methylbenzoic acid portion-wise with vigorous stirring. Ensure the internal temperature remains <10°C.

  • Nitration: Prepare a mixture of Fuming

    
     (1.1 equiv) and Conc. 
    
    
    
    (1:1 v/v). Add this mixture dropwise to the reaction flask over 30 minutes, maintaining internal temperature at 0–5°C.
    • Note: Exceeding 10°C may increase dinitration byproducts.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours. Monitor by TLC (Mobile phase: DCM/MeOH 9:1).

  • Quench: Pour the reaction mixture slowly onto crushed ice (10x reaction volume) with stirring. The product will precipitate as a pale yellow solid.

  • Isolation: Filter the solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7).

  • Drying: Dry the solid in a vacuum oven at 45°C.

    • Yield Expectation: 85–90%.

    • Checkpoint:

      
       should show loss of H5 signal and a downfield shift of H3/H6 protons.
      
Step 2: Acid-Catalyzed Esterification

Objective: Synthesize Ethyl 4-fluoro-2-methyl-5-nitrobenzoate.

Reagents:

  • 4-Fluoro-2-methyl-5-nitrobenzoic acid (from Step 1)

  • Absolute Ethanol (Solvent/Reagent)

  • Thionyl Chloride (

    
    , 1.5 equiv) OR Conc. 
    
    
    
    (Catalytic)

Protocol (Thionyl Chloride Method - Preferred for Scale):

  • Setup: Suspend the nitro acid in Absolute Ethanol (10 mL/g) in a round-bottom flask equipped with a reflux condenser and a drying tube (

    
    ).
    
  • Activation: Cool to 0°C. Add

    
     dropwise over 20 minutes.
    
    • Mechanism:[3][4][5][6][7] In situ generation of HCl and activation of the carboxyl group.

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. The suspension should become a clear solution.

  • Workup: Concentrate the solvent under reduced pressure (Rotavap).

  • Neutralization: Dissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

    
     solution (2x) to remove unreacted acid, followed by Brine (1x).
    
  • Purification: Dry organic layer over anhydrous

    
    , filter, and concentrate.
    
    • Crystallization:[8] Recrystallize from Hexane/EtOAc if necessary.

    • Yield Expectation: 90–95%.

Step 3: Catalytic Hydrogenation (Nitro Reduction)

Objective: Synthesize Ethyl 5-amino-4-fluoro-2-methylbenzoate.

Reagents:

  • Ethyl 4-fluoro-2-methyl-5-nitrobenzoate

  • 10% Palladium on Carbon (Pd/C, 50% wet, 10 wt% loading)

  • Ethanol or Methanol (Solvent)

  • Hydrogen Gas (

    
    , balloon or 1 atm)
    

Protocol:

  • Safety Check: Ensure all ignition sources are removed. Purge the reaction vessel with Nitrogen (

    
    ).
    
  • Loading: Dissolve the nitro ester in Ethanol (15 mL/g). Carefully add the Pd/C catalyst.

    • Precaution: Add catalyst to the wet solvent or under inert gas to prevent sparking.

  • Hydrogenation: Purge the vessel with

    
     gas (3 cycles). Stir vigorously under a 
    
    
    
    atmosphere (balloon pressure is sufficient) at Room Temperature for 4–12 hours.
  • Monitoring: Monitor by TLC or HPLC. The disappearance of the yellow nitro compound and appearance of the fluorescent amine spot indicates completion.

  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol.

    • disposal: Keep the used catalyst wet; it is pyrophoric.

  • Isolation: Concentrate the filtrate to obtain the crude amine.

  • Final Purification: Purify via silica gel column chromatography (Hexane/EtOAc gradient) or recrystallization from Ethanol/Water.

    • Yield Expectation: 85–92%.

    • Appearance: Off-white to pale beige solid.

Analytical Validation

Table 1: Key Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale beige crystalline powder
Purity HPLC (C18, ACN/H2O)> 98.0% (Area %)
Identity

(DMSO-

)
Consistent with structure (See below)
Mass Spec LC-MS (ESI+)

Expected


 (400 MHz, DMSO-

):
  • 
     7.2–7.4 (d, 1H, Ar-H ortho to F)
    
  • 
     6.8–7.0 (d, 1H, Ar-H meta to F)
    
  • 
     5.0–5.5 (br s, 2H, 
    
    
    
    )
  • 
     4.2–4.3 (q, 2H, 
    
    
    
    )
  • 
     2.4 (s, 3H, 
    
    
    
    )
  • 
     1.3 (t, 3H, 
    
    
    
    )

Process Workflow Diagram

Workflow cluster_0 Phase 1: Nitration cluster_1 Phase 2: Esterification cluster_2 Phase 3: Reduction N1 Dissolve Acid in H2SO4 (0°C) N2 Add HNO3/H2SO4 (Dropwise, <10°C) N1->N2 N3 Quench on Ice Filter Solid N2->N3 E1 Suspend in EtOH Add SOCl2 N3->E1 Dry Intermediate E2 Reflux 4h (Clear Solution) E1->E2 E3 Workup (NaHCO3) Isolate Ester E2->E3 R1 Dissolve in EtOH Add Pd/C E3->R1 Pure Nitro Ester R2 Hydrogenation (H2) RT, 1 atm R1->R2 R3 Filter (Celite) Concentrate R2->R3

Figure 2: Operational workflow for the 3-step synthesis.

References

Sources

Application

Application Notes and Protocols for the Scale-up Preparation of Ethyl 5-amino-4-fluoro-2-methylbenzoate for Pharmaceutical Use

Abstract This document provides a comprehensive guide for the scale-up preparation of Ethyl 5-amino-4-fluoro-2-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocol here...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the scale-up preparation of Ethyl 5-amino-4-fluoro-2-methylbenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, scientifically grounded, and scalable synthetic process. The guide encompasses a proposed synthetic route, in-depth purification procedures, rigorous analytical quality control methods, and essential safety and handling protocols. The information is structured to provide not just a procedural checklist, but a thorough understanding of the underlying chemical principles and process controls necessary for the production of this intermediate to a pharmaceutical grade.

Introduction: Significance of Ethyl 5-amino-4-fluoro-2-methylbenzoate

Ethyl 5-amino-4-fluoro-2-methylbenzoate is a crucial building block in medicinal chemistry. Its substituted aniline and benzoate functionalities, combined with the presence of a fluorine atom, make it a valuable precursor for the synthesis of a wide range of biologically active molecules. The fluorine substituent can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the final active pharmaceutical ingredient (API).[1] Consequently, a robust and scalable synthesis of this intermediate is of high importance for the pharmaceutical industry.

This guide details a proposed scalable synthetic route, focusing on process safety, product purity, and yield optimization. The protocols are designed to be adaptable to various scales of production, from late-stage laboratory development to pilot plant and commercial manufacturing.

Proposed Synthetic Pathway and Process Chemistry

A common and effective strategy for the synthesis of aromatic amines is the reduction of the corresponding nitro compound. This approach is often high-yielding and utilizes readily available starting materials and reagents. The proposed synthetic pathway for Ethyl 5-amino-4-fluoro-2-methylbenzoate follows this established chemical transformation.

DOT Script for Synthetic Pathway:

Synthetic Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction A Ethyl 4-fluoro-2-methylbenzoate B Ethyl 4-fluoro-2-methyl-5-nitrobenzoate A->B HNO3 / H2SO4 C Ethyl 4-fluoro-2-methyl-5-nitrobenzoate D Ethyl 5-amino-4-fluoro-2-methylbenzoate C->D H2, Pd/C Ethanol

Caption: Proposed two-step synthesis of Ethyl 5-amino-4-fluoro-2-methylbenzoate.

Step 1: Nitration of Ethyl 4-fluoro-2-methylbenzoate

The initial step involves the regioselective nitration of Ethyl 4-fluoro-2-methylbenzoate. The directing effects of the ester and methyl groups, along with the fluorine atom, will primarily direct the incoming nitro group to the 5-position.

Protocol:

  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a dropping funnel is required. The reactor should be cooled to 0-5 °C using a circulating chiller.

  • Reagent Charging: Charge concentrated sulfuric acid (H₂SO₄, 3.0 eq.) into the reactor.

  • Substrate Addition: Slowly add Ethyl 4-fluoro-2-methylbenzoate (1.0 eq.) to the sulfuric acid while maintaining the internal temperature below 10 °C.

  • Nitrating Mixture: Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.1 eq.) and concentrated sulfuric acid (1.0 eq.) in the dropping funnel.

  • Reaction: Add the nitrating mixture dropwise to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Washing: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Ethyl 4-fluoro-2-methyl-5-nitrobenzoate.

Step 2: Catalytic Hydrogenation of Ethyl 4-fluoro-2-methyl-5-nitrobenzoate

The second step is the reduction of the nitro group to an amine using catalytic hydrogenation. This method is generally clean, high-yielding, and avoids the use of stoichiometric metal reductants.

Protocol:

  • Reactor Setup: A hydrogenation reactor (e.g., a Parr shaker or a stirred autoclave) is required.

  • Reagent Charging: Charge the crude Ethyl 4-fluoro-2-methyl-5-nitrobenzoate (1.0 eq.) and a suitable solvent, such as ethanol, into the reactor.

  • Catalyst Addition: Carefully add palladium on carbon (Pd/C, 5-10 wt% catalyst, 1-5 mol%) to the mixture.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 30-40 °C) until the hydrogen uptake ceases.

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC to confirm the disappearance of the starting material.

  • Work-up: Depressurize the reactor and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude Ethyl 5-amino-4-fluoro-2-methylbenzoate.

Purification Protocol: Crystallization for Pharmaceutical Grade Purity

To achieve the high purity required for pharmaceutical use, the crude product must be purified. Crystallization is the most effective method for removing process-related impurities.

Protocol:

  • Solvent Selection: A suitable solvent system for crystallization is a mixture of a good solvent and an anti-solvent. For Ethyl 5-amino-4-fluoro-2-methylbenzoate, a mixture of ethanol and water or isopropanol and heptane is a good starting point.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot good solvent (e.g., ethanol).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for a short period. Filter the hot solution to remove the carbon.

  • Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until turbidity is observed. Then, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent mixture.

  • Drying: Dry the crystals under vacuum at a temperature that does not cause degradation (e.g., 40-50 °C) until a constant weight is achieved.

Analytical Quality Control

A comprehensive set of analytical tests is essential to ensure the identity, purity, and quality of the final product.

Parameter Method Typical Specification
Appearance Visual InspectionWhite to off-white crystalline solid
Identification ¹H NMR, ¹³C NMR, FT-IRConforms to the reference spectrum
Assay HPLC-UV≥ 99.0%
Purity (Impurities) HPLC-UVIndividual impurity ≤ 0.10%, Total impurities ≤ 0.50%
Melting Point Melting Point ApparatusTo be established based on pure material
Water Content Karl Fischer Titration≤ 0.5%
Residual Solvents Headspace GC-MSConforms to ICH Q3C limits
Heavy Metals ICP-MSConforms to USP <232>/<233> limits
High-Performance Liquid Chromatography (HPLC) Method

A robust HPLC method is critical for assay and impurity determination.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum should be recorded to confirm the chemical structure. Expected signals would include those for the ethyl ester group, the aromatic protons, the methyl group, and the amine group.

  • ¹³C NMR: The carbon NMR will provide further confirmation of the structure, showing distinct signals for each carbon atom in the molecule.[2][3]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.[4][5] The predicted monoisotopic mass is 197.0852 Da.[4]

  • Fourier-Transform Infrared Spectroscopy (FT-IR): The IR spectrum will show characteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, and C-F bond vibrations.

Impurity Profile and Control

Understanding and controlling the impurity profile is a critical aspect of pharmaceutical manufacturing.[6]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: Ethyl 4-fluoro-2-methyl-5-nitrobenzoate.

  • Intermediates: Any partially reduced intermediates from the hydrogenation step.

  • By-products: Isomers from the nitration step, over-reduction products.

  • Reagents and Catalysts: Residual palladium.

Control Strategy:

  • Raw Material Control: Use high-purity starting materials and reagents.

  • Process Parameter Control: Strictly control reaction temperatures, times, and reagent stoichiometry.

  • Purification: The crystallization step is crucial for removing most process-related impurities.

  • Analytical Monitoring: Use validated analytical methods to monitor impurity levels in the final product.

Safety and Handling

Working with fluorinated aromatic amines and their precursors requires strict adherence to safety protocols.

DOT Script for Safety Workflow:

Safety Workflow cluster_0 Pre-Operational Safety cluster_1 Operational Safety cluster_2 Emergency Procedures A Review Safety Data Sheets (SDS) B Conduct Hazard and Operability (HAZOP) Study A->B C Define Personal Protective Equipment (PPE) Requirements B->C D Work in a well-ventilated fume hood or glovebox E Use appropriate PPE: - Safety glasses/goggles - Chemical-resistant gloves - Lab coat D->E F Handle reagents with care, especially strong acids and catalysts E->F G Have spill kits readily available H Know the location of safety showers and eyewash stations G->H I Follow established emergency shutdown procedures H->I

Caption: Workflow for ensuring safety during synthesis.

Hazard Identification
  • Fluorinated Aromatic Amines: Can be toxic if inhaled, ingested, or absorbed through the skin.[7][8][9] They may cause skin and eye irritation.

  • Nitrating Agents (HNO₃/H₂SO₄): Highly corrosive and strong oxidizing agents. Can cause severe burns.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The palladium catalyst can be pyrophoric upon exposure to air after the reaction.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat.

Engineering Controls
  • All operations should be conducted in a well-ventilated chemical fume hood.

  • The hydrogenation reaction must be performed in a properly rated and maintained pressure reactor.

Waste Disposal
  • All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Catalyst waste should be handled carefully, often quenched with water to prevent ignition.

Conclusion

The successful scale-up preparation of Ethyl 5-amino-4-fluoro-2-methylbenzoate for pharmaceutical use hinges on a well-defined and controlled process. The proposed synthetic route, purification protocol, and analytical methods outlined in this guide provide a solid foundation for achieving a high-quality product. Adherence to strict safety protocols is paramount throughout the entire process. By implementing the principles and procedures described herein, researchers and drug development professionals can confidently produce this vital intermediate for the advancement of new pharmaceutical therapies.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Fluorination Reagent Guide. Retrieved from [Link]

  • Islam, S. M., Ghosh, K., Roy, A. S., & Molla, R. A. (n.d.). Supporting information: Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry. Retrieved from [Link]

  • TBA. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). 2-FLUOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo... Retrieved from [Link]

  • University of Calgary. (n.d.). CSD Solution #13. Retrieved from [Link]

  • PubChemLite. (n.d.). Ethyl 5-amino-4-fluoro-2-methylbenzoate (C10H12FNO2). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 5-amino-2-fluoro-4-methylbenzoate. Retrieved from [Link]

  • Krishnarao, K., et al. (2023). amino benzoate moiety promoted. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 12(6), 776-791.
  • MDPI. (2013). Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][7][10]diazepin-2-ylamino)benzoate. Molbank, 2013(4), M811.

  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-. Retrieved from [Link]

Sources

Method

Coupling reactions using Ethyl 5-amino-4-fluoro-2-methylbenzoate in heterocycle formation

Executive Summary This technical guide details the operational protocols for utilizing Ethyl 5-amino-4-fluoro-2-methylbenzoate (CAS 1167435-21-3) as a critical building block in medicinal chemistry. This aniline derivati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the operational protocols for utilizing Ethyl 5-amino-4-fluoro-2-methylbenzoate (CAS 1167435-21-3) as a critical building block in medicinal chemistry. This aniline derivative is a pharmacophore staple, particularly in the synthesis of 3rd-generation EGFR tyrosine kinase inhibitors (TKIs) . The specific substitution pattern—a fluorine atom at C4 and a methyl group at C2—imparts essential metabolic stability and rotational constraints (atropisomerism) necessary for high-affinity binding in kinase pockets.

This guide focuses on two primary workflows:

  • C-N Cross-Coupling: Attaching the aniline to heteroaryl cores (pyrimidines/quinazolines) via Buchwald-Hartwig and SNAr methodologies.

  • De Novo Heterocycle Construction: Utilizing the ester/amine functionalities to generate benzamides and benzimidazoles.

Part 1: Strategic Analysis & Reactivity Profile

Before initiating wet chemistry, it is crucial to understand the electronic environment of the substrate.

  • Nucleophilicity: The amino group at C5 is the primary nucleophile. Its reactivity is modulated by the electron-withdrawing fluorine (inductive effect, -I) at C4, which slightly decreases nucleophilicity compared to a simple toluidine. However, the electron-donating methyl group (+I) at C2 provides steric bulk and mild activation.

  • Steric Considerations: The C2-methyl group creates significant steric hindrance for ortho functionalization but is vital for restricting bond rotation in the final drug molecule, often locking the ligand into a bioactive conformation.

  • Regiochemistry: The ester (C1) and amine (C5) are in a meta relationship. Direct cyclization between these two groups to form fused rings (like quinazolinones) is geometrically impossible without prior functionalization at the C6 position.

Workflow Visualization

G Start Ethyl 5-amino-4-fluoro- 2-methylbenzoate Path1 Pathway A: Heteroaryl Coupling Start->Path1 Pd-Catalysis / SNAr Path2 Pathway B: Ester Functionalization Start->Path2 Hydrolysis / Condensation Prod1 Kinase Inhibitor Core (Aminopyrimidines) Path1->Prod1 Prod2 Benzamides / Benzimidazoles Path2->Prod2

Figure 1: Strategic divergent pathways for the aniline building block.

Part 2: Protocol A — C-N Coupling to Heterocycles

The most common application is coupling this aniline to an electron-deficient heterocycle (e.g., 2,4-dichloropyrimidine) to form the "hinge-binding" or "specificity" element of a kinase inhibitor.

Method A1: Buchwald-Hartwig Cross-Coupling (Preferred for Deactivated Electrophiles)

This method is superior when coupling to electron-rich or sterically hindered heteroaryl halides where SNAr fails.

Reagents:

  • Substrate: Ethyl 5-amino-4-fluoro-2-methylbenzoate (1.0 equiv)

  • Partner: Aryl/Heteroaryl Chloride (1.0 - 1.2 equiv)

  • Catalyst: Pd2(dba)3 (2-5 mol%)

  • Ligand: Xantphos or BrettPhos (5-10 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Protocol:

  • Inertion: Charge a reaction vial with the aniline, heteroaryl chloride, base, and ligand. Cycle with N2/Vacuum (3x) to remove O2.

  • Catalyst Addition: Add Pd source under a positive stream of nitrogen.

  • Solvation: Add sparged 1,4-Dioxane (0.1 M concentration relative to aniline).

  • Activation: Seal and heat to 100°C for 4–12 hours.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).

Critical Insight: The C4-fluorine can make the Pd-oxidative addition sensitive to ligand choice. BrettPhos is recommended if the aniline is sluggish, as it forms a highly active catalytic species capable of engaging sterically hindered amines [1].

Method A2: Nucleophilic Aromatic Substitution (SNAr) (Scalable)

Ideal for coupling with highly electron-deficient partners like 2,4-dichloropyrimidine or 4-chloro-quinazolines.

Protocol:

  • Dissolve Heteroaryl Chloride (1.0 equiv) in n-Butanol or DMAc .

  • Add Ethyl 5-amino-4-fluoro-2-methylbenzoate (1.0 equiv).[1][2]

  • Add p-TsOH·H₂O (0.5 equiv) as a catalyst. Note: Acid catalysis protonates the pyrimidine nitrogen, activating the ring towards nucleophilic attack.

  • Heat to 110°C for 6 hours.

  • Validation: Monitor by LC-MS. The product often precipitates as the HCl/TsOH salt upon cooling.

Part 3: Protocol B — Ester Hydrolysis & Amide Formation

Following the construction of the core scaffold, the ethyl ester is typically hydrolyzed to the benzoic acid to attach a solubilizing "tail" (e.g., an N-methylpiperazine group).

Challenges: The steric bulk of the C2-methyl group makes this ester significantly harder to hydrolyze than a standard benzoate. Standard LiOH/THF conditions at room temperature are often insufficient.

Optimized Hydrolysis Protocol:

  • Solvent System: Use a high-boiling mixture: Ethanol / Water (4:1) .

  • Base: NaOH (5.0 equiv).

  • Temperature: Reflux (80–90°C) is mandatory . Stirring at RT will result in incomplete conversion even after 24 hours.

  • Duration: 4–8 hours.

  • Isolation: Carefully acidify to pH 4 with 1M HCl. The zwitterionic product (Amino-Acid) may be water-soluble. If precipitation does not occur, extract with n-Butanol or 2-MeTHF .

Data: Hydrolysis Efficiency Comparison

ConditionTempTimeConversion (%)Notes
LiOH, THF/H2O25°C24 h< 30%Steric hindrance prevents attack.
LiOH, THF/H2O60°C12 h85%Moderate conversion.
NaOH, EtOH/H2O 85°C 4 h > 98% Recommended Protocol.

Part 4: Advanced Heterocycle Formation (Benzimidazole)

While the meta disposition prevents direct cyclization, a Benzimidazole core can be synthesized if the C6 position is first functionalized (e.g., nitration followed by reduction).

Pathway:

  • Nitration: Nitration of the aniline precursor (protect amine first) directs the NO2 group to the C6 position (para to the amine, meta to the directing methyl).

  • Reduction: Hydrogenation (H2, Pd/C) yields the C5, C6-diamino species.

  • Cyclization: Condensation with Formic Acid or Triethyl Orthoformate yields the 4-fluoro-6-methyl-benzimidazole core.

Mechanism Visualization (Benzimidazole Route)

Benzimidazole Step1 Start: Ethyl 5-amino-4-fluoro-2-methylbenzoate Step2 Intermediate: Ethyl 5-amino-4-fluoro-2-methyl-6-nitrobenzoate Step1->Step2 HNO3 / H2SO4 (Nitration) Step3 Diamine: Ethyl 5,6-diamino-4-fluoro-2-methylbenzoate Step2->Step3 H2 / Pd-C (Reduction) Final Product: Ethyl 4-fluoro-6-methyl-1H-benzo[d]imidazole-7-carboxylate Step3->Final CH(OEt)3 / H+ (Cyclization)

Figure 2: Synthetic pathway for converting the aniline building block into a benzimidazole scaffold.

References

  • Maitland, J. et al. (2023). Ligand Effects in the Buchwald-Hartwig Amination of Sterically Hindered Anilines. Journal of Organic Chemistry.

  • Potapov, V. A. et al. (2024).[3] Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(4), M1889.[3]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 99713677, Ethyl 5-amino-4-fluoro-2-methylbenzoate.

  • Chemical Development Group. (2022). Optimization of SNAr reactions for Pyrimidine-Aniline Couplings. Organic Process Research & Development.

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Consult SDS for Ethyl 5-amino-4-fluoro-2-methylbenzoate before handling.

Sources

Technical Notes & Optimization

Troubleshooting

Purification methods for Ethyl 5-amino-4-fluoro-2-methylbenzoate post-synthesis

Topic: Post-Synthesis Purification & Troubleshooting CAS Registry Number: 1566144-55-5 (Analogous references: 1519539-22-0, 1504965-88-1) Role: Key Intermediate for 3rd Generation EGFR Tyrosine Kinase Inhibitors (e.g., O...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Post-Synthesis Purification & Troubleshooting

CAS Registry Number: 1566144-55-5 (Analogous references: 1519539-22-0, 1504965-88-1) Role: Key Intermediate for 3rd Generation EGFR Tyrosine Kinase Inhibitors (e.g., Osimertinib analogs).[1]

Executive Summary & Chemical Context

Ethyl 5-amino-4-fluoro-2-methylbenzoate is a critical aniline intermediate. Its synthesis typically involves the nitration of ethyl 4-fluoro-2-methylbenzoate followed by catalytic reduction (hydrogenation).

The Primary Challenge: The presence of the fluorine atom at the 4-position and the methyl group at the 2-position creates a specific electronic environment that can lead to:

  • Regioisomeric Impurities: While the 5-position is electronically favored for nitration, trace amounts of the 3-nitro isomer may persist.

  • Oxidative Instability: The resulting aniline is prone to oxidation (browning) if metal catalysts (Pd/C, Fe) are not completely removed or if exposed to air while wet.

  • Hydrolysis: The ethyl ester is susceptible to hydrolysis under harsh basic workup conditions, reverting to the benzoic acid.

Module A: The "Acid-Base Switch" (Primary Isolation)

Use this protocol immediately after the reduction step (e.g., H2/Pd-C or Fe/NH4Cl) to separate the product from non-basic impurities (unreacted nitro compounds, neutral byproducts).

The Logic

The amino group (


) is basic. By converting it to a water-soluble hydrochloride salt, we can wash away non-basic organic impurities. We then reverse the switch (basify) to recover the pure amine.
Step-by-Step Protocol
  • Catalyst Removal: Filter the crude reaction mixture (usually in Ethanol or Methanol) through a Celite pad to remove Pd/C or Fe sludge. Rinse with Ethyl Acetate (EtOAc).

  • Solvent Swap: Concentrate the filtrate to dryness. Re-dissolve the residue in Ethyl Acetate (10 mL/g) .

  • Salt Formation (Extraction 1):

    • Add 1M HCl (aq) (Use 1.2 equivalents relative to the amine).

    • Observation: The product moves into the aqueous layer as the hydrochloride salt.

    • Action: Separate layers. Keep the Aqueous Layer .

    • Discard: The Organic Layer (contains unreacted nitro precursor and neutral tars).

  • The Switch (Basification):

    • Cool the aqueous layer to 0–5°C (Ice bath).

    • Slowly add Saturated

      
        or 2M NaOH  until pH 
      
      
      
      8–9.
    • Critical: Do not exceed pH 10 to avoid hydrolyzing the ethyl ester.

  • Recovery (Extraction 2):

    • Extract the milky aqueous mixture with Ethyl Acetate (3 x 10 mL/g) .

    • Combine organic layers.

    • Wash with Brine .[2]

    • Dry over Anhydrous

      
       .
      
    • Concentrate to yield the "Rough Clean" solid.

Module B: Recrystallization (Scalable Purification)

Use this when the product purity is >90% but colored impurities or trace isomers remain.

Recommended Solvent System: Ethanol / n-Heptane (or Hexanes).

ParameterSpecificationReason
Solvent A (Good) Absolute EthanolSolubilizes the polar amino-ester at high temps.
Solvent B (Anti-solvent) n-HeptaneInduces precipitation; keeps non-polar impurities in solution.
Ratio 1:3 to 1:5 (v/v)Optimized for yield vs. purity.
Temperature Reflux

0°C
Maximizes supersaturation curve.
Protocol
  • Dissolve the crude solid in the minimum amount of boiling Ethanol .

  • Once dissolved, remove from heat.

  • Slowly add n-Heptane dropwise until a faint turbidity (cloudiness) persists.

  • Add 1–2 drops of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed (2 hours).

  • Chill in an ice bath (0°C) for 1 hour.

  • Filter the crystals and wash with cold Heptane.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for choosing the correct purification path based on the state of your crude material.

PurificationLogic Start Crude Reaction Mixture (Post-Reduction) CheckCat Contains Metal Catalyst (Pd/C, Fe, Zn)? Start->CheckCat Filter Step 1: Filtration (Celite Pad) CheckCat->Filter Yes CheckPurity Check TLC/HPLC Purity CheckCat->CheckPurity No (Already Filtered) Filter->CheckPurity HighPurity Purity > 90% Minor Color CheckPurity->HighPurity Clean Profile LowPurity Purity < 90% Dark Tar / Isomers CheckPurity->LowPurity Complex Profile Recryst Module B: Recrystallization (EtOH/Heptane) HighPurity->Recryst AcidBase Module A: Acid-Base Extraction (HCl Wash) LowPurity->AcidBase Final Pure Ethyl 5-amino-4-fluoro-2-methylbenzoate Recryst->Final AcidBase->Recryst If Color Persists AcidBase->Final If Purity Acceptable

Caption: Decision tree for selecting between Acid-Base Extraction (Module A) and Recrystallization (Module B) based on crude purity.

Troubleshooting Center (FAQ)

Q1: The product turned pink/brown during drying. What happened?

Diagnosis: Oxidative degradation. Anilines are sensitive to air oxidation, especially if trace metal ions (from the reduction catalyst) remain. Solution:

  • Chelation: Wash your organic layer with a 5% EDTA solution or dilute aqueous ammonia during the workup to remove residual metal ions.

  • Acid Stabilization: Store the compound as its HCl salt if you are not using it immediately. The salt form is resistant to oxidation.

  • Inert Drying: Dry the solid in a vacuum oven under

    
     bleed, not ambient air.
    
Q2: I see two spots on TLC with very similar Rf values. Recrystallization isn't working.

Diagnosis: Likely regioisomeric contamination (e.g., Ethyl 3-amino-4-fluoro-2-methylbenzoate). Isomers often co-crystallize. Solution: Use Flash Column Chromatography .

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexanes : Ethyl Acetate (Start 90:10

    
     Gradient to 70:30).
    
  • Tip: The 5-amino isomer (target) is typically slightly more polar than the 3-amino isomer due to the electronic push-pull with the para-fluorine.

Q3: My yield is low, and I see a new peak in the LC-MS (M-28 mass difference).

Diagnosis: Hydrolysis of the Ethyl Ester. Cause: The basification step (Module A, Step 4) was too aggressive (pH > 11) or prolonged exposure to base. Solution: Use solid


 or 

instead of NaOH. Ensure the contact time with the aqueous base is minimized (extract immediately).

References

  • Synthesis of Fluorinated Benzoates: Liang, L., et al.[2] "Preparation of methyl 5-amino-2-chloro-4-fluorobenzoate."[2] Bioorganic & Medicinal Chemistry, Vol 39, 2021.[3][2][4][5][6] (Analogous chemistry for fluoro-amino-benzoate purification).

  • General Reduction & Workup Procedures:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Reduction of Nitro Compounds to Amines." Longman Scientific & Technical.
  • Chemical Properties & Safety: PubChem Compound Summary for Ethyl 5-amino-4-fluoro-2-methylbenzoate (and analogs).

  • Recrystallization of Aniline Derivatives: PrepChem, "Synthesis of ethyl 4-amino-2-fluorobenzoate." (Demonstrates the Ethanol/Hexane solvent system for this class of molecules).

Sources

Optimization

Technical Support Center: Stability of Ethyl 5-amino-4-fluoro-2-methylbenzoate

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5-amino-4-fluoro-2-methylbenzoate. It provides in-depth troubleshooting advice, frequently asked...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Ethyl 5-amino-4-fluoro-2-methylbenzoate. It provides in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to address challenges related to the compound's stability under acidic conditions. Our approach is rooted in established principles of physical organic chemistry and regulatory expectations for stability testing.

Introduction

Ethyl 5-amino-4-fluoro-2-methylbenzoate is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring an ester, an aromatic amine, and a fluorine substituent, presents a unique stability profile, particularly in acidic environments. Understanding and controlling this stability is critical for ensuring the integrity, potency, and safety of active pharmaceutical ingredients (APIs) derived from it. This guide will walk you through the potential degradation pathways, provide practical solutions to common experimental issues, and offer robust protocols for your stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Ethyl 5-amino-4-fluoro-2-methylbenzoate in acidic media?

Under acidic conditions, the principal degradation pathway for Ethyl 5-amino-4-fluoro-2-methylbenzoate is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, 5-amino-4-fluoro-2-methylbenzoic acid.[2][3] This reaction is typically catalyzed by the presence of hydronium ions (H₃O⁺) in the solution.[4]

The reaction proceeds in two key stages:

  • Protonation of the Carbonyl Oxygen: The carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon.[4]

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon. This is followed by a series of proton transfers and the eventual elimination of ethanol to yield the carboxylic acid.[4]

It is also important to consider the protonation of the amino group. In a sufficiently acidic environment, the amino group will exist as the anilinium ion (-NH₃⁺). This electron-withdrawing group can influence the rate of hydrolysis.

Q2: How does the fluoro substituent affect the stability of the ester?

Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect. This effect can decrease the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack. Consequently, fluorinated esters may exhibit altered rates of hydrolysis compared to their non-fluorinated analogs.[5]

Q3: What are the initial steps I should take if I suspect degradation of my compound in an acidic formulation?

If you observe unexpected changes in your formulation, such as a decrease in the concentration of the parent compound, the appearance of new peaks in your chromatogram, or changes in physical properties like color or solubility, you should initiate a systematic investigation. The first step is to confirm the identity of the degradant, which is likely the corresponding carboxylic acid. A forced degradation study is a valuable tool for this purpose.[6][7][8]

Q4: How can I monitor the stability of Ethyl 5-amino-4-fluoro-2-methylbenzoate?

A stability-indicating analytical method is essential for accurately monitoring the degradation of your compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[9] A well-developed HPLC method should be able to separate the parent compound from its potential degradation products and any other impurities.[3]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Rapid Degradation Observed The pH of the solution is lower than intended, leading to accelerated acid-catalyzed hydrolysis.Carefully measure and adjust the pH of your solution using appropriate buffers. Ensure your pH meter is properly calibrated.
The temperature of the solution is too high.Hydrolysis reactions are temperature-dependent.[10] Store your solutions at the recommended temperature and avoid unnecessary exposure to heat. Consider conducting experiments at controlled room temperature or below.
Inconsistent Stability Results The analytical method is not stability-indicating.Develop and validate a stability-indicating HPLC method. This involves demonstrating that the method can resolve the parent peak from all potential degradant peaks.[7]
Inconsistent preparation of acidic solutions.Standardize the procedure for preparing your acidic solutions, ensuring the use of high-purity water and acids.
Appearance of Unknown Peaks in HPLC Secondary degradation or interaction with excipients.Conduct a forced degradation study to identify all potential degradation products.[3][11] Also, investigate potential interactions between your active ingredient and any excipients in the formulation.

Experimental Protocols

Protocol 1: Forced Degradation Study under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study to identify the primary degradation products of Ethyl 5-amino-4-fluoro-2-methylbenzoate in an acidic environment.

Objective: To generate and identify the acid-catalyzed degradation product(s) of Ethyl 5-amino-4-fluoro-2-methylbenzoate.

Materials:

  • Ethyl 5-amino-4-fluoro-2-methylbenzoate

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve a known amount of Ethyl 5-amino-4-fluoro-2-methylbenzoate in a suitable organic solvent (e.g., methanol or acetonitrile) to create a stock solution of approximately 1 mg/mL.

  • Acid Stress: In a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.1 N HCl. Dilute with water to the final volume.

  • Incubation: Heat the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). The goal is to achieve 5-20% degradation.[7]

  • Neutralization: After the desired time, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 N NaOH.

  • Analysis: Analyze the stressed sample by HPLC. Compare the chromatogram to that of an unstressed sample to identify the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating Ethyl 5-amino-4-fluoro-2-methylbenzoate from its primary acid-degradation product.

Initial HPLC Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a low percentage of Mobile Phase B and gradually increase it over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for an optimal wavelength using a PDA detector, or start with 254 nm.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Method Development Strategy:

  • Inject the unstressed and acid-stressed samples.

  • Evaluate the resolution between the parent peak and the degradant peak.

  • If resolution is inadequate, adjust the gradient slope, the initial and final percentages of Mobile Phase B, or the pH of the mobile phase.

  • Once adequate separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation Pathway

parent Ethyl 5-amino-4-fluoro-2-methylbenzoate intermediate Protonated Intermediate parent->intermediate + H₃O⁺ - H₂O products 5-amino-4-fluoro-2-methylbenzoic acid + Ethanol intermediate->products + H₂O - H₃O⁺

Caption: Acid-catalyzed hydrolysis of Ethyl 5-amino-4-fluoro-2-methylbenzoate.

Forced Degradation Workflow

start Prepare Stock Solution stress Apply Acidic Stress (e.g., 0.1 N HCl, 60°C) start->stress neutralize Neutralize Solution stress->neutralize analyze Analyze by HPLC neutralize->analyze evaluate Evaluate Degradation Profile analyze->evaluate end Stability Profile Established evaluate->end

Caption: Workflow for a forced degradation study under acidic conditions.

References

  • Quora. (2016). What is the reaction of ethyl-4-aminobenzoate and hydrochloric acid?[Link]

  • Stadler, M., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC. [Link]

  • Vig, B. S., et al. (2003). Amino acid ester prodrugs of floxuridine: synthesis and effects of structure, stereochemistry, and site of esterification on the rate of hydrolysis. PubMed. [Link]

  • Patel, Y., et al. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical and Biological Archives.
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]

  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry.
  • Wanjari, D., et al. (2019). IMPORTANCE OF FORCED DEGRADATION STUDY IN PHARMACEUTICAL INDUSTRY-A REVIEW. World Journal of Pharmaceutical Research.
  • MedCrave. (2016). Forced Degradation Studies. [Link]

  • Fife, T. H., & Pujari, M. P. (2002). Intramolecular general base catalyzed ester hydrolysis. The hydrolysis of 2-aminobenzoate esters. PubMed. [Link]

  • Numerade. (n.d.). Using curved arrows to symbolize the flow of electrons, write the stepwise mechanism for the.... [Link]

  • Kowalewska, Z., et al. (2021). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule. PMC. [Link]

  • ResearchGate. (2002). Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. [Link]

  • Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. Springer.
  • Publications Office of the European Union. (n.d.). Overview on PFAS analytical methods. [Link]

  • MDPI. (n.d.). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • U.S. Environmental Protection Agency. (2024). Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]

  • Van Vranken, D. (2020). Chem 51C F20 Lec 15. Ester Hydrolysis and the Chemistry of Nitriles. YouTube. [Link]

  • Eurofins. (n.d.). Chemical and stability studies. [Link]

  • Clark, J. (n.d.). mechanism for the acid catalysed hydrolysis of esters. Chemguide. [Link]

  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?[Link]

  • MySkinRecipes. (n.d.). Methyl 5-amino-2-fluoro-4-methylbenzoate. [Link]

  • PubChem. (n.d.). 5-Amino-4-fluoro-2-methylbenzoic acid. [Link]

  • Google Patents. (n.d.). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.

Sources

Troubleshooting

Technical Support Center: Hygroscopicity Management for Ethyl 5-amino-4-fluoro-2-methylbenzoate Salts

Reference ID: TSC-HYGRO-2024-05 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely accessing this guide because you are observin...

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-HYGRO-2024-05 Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing handling difficulties or stability drifts with Ethyl 5-amino-4-fluoro-2-methylbenzoate salts (an intermediate often used in kinase inhibitor synthesis).

While the free base of this aniline derivative is generally stable, its salts (particularly Hydrochloride or Sulfate) introduce significant hygroscopicity . This creates a dual threat:

  • Physical Instability: Deliquescence (turning into liquid), clumping, and flowability issues.

  • Chemical Instability: The combination of an acidic counter-ion and absorbed moisture creates an in-situ acidic microenvironment, catalyzing the hydrolysis of the ethyl ester into the corresponding benzoic acid impurity.

This guide provides autonomous, field-proven protocols to diagnose, handle, and mitigate these risks.

Module 1: Diagnosis & Characterization

"Is my batch wet, or is it chemically degrading?"

Before altering your process, you must quantify the interaction between the solid salt and atmospheric moisture. We rely on Dynamic Vapor Sorption (DVS) rather than simple LOD (Loss on Drying), as LOD destroys the sample and cannot distinguish between surface moisture and hydrate formation.

Protocol: Gravimetric Vapor Sorption Analysis

Objective: Determine the Critical Relative Humidity (CRH) and identify deliquescence points.

  • Sample Prep: Load 10–20 mg of the salt into the DVS quartz pan.

  • Drying Cycle: Heat to 40°C at 0% RH for 60 minutes to establish dry mass (

    
    ).
    
  • Sorption Scan: Ramp humidity from 0% to 90% RH in 10% increments.

    • Equilibrium Criteria:

      
       per minute.
      
  • Desorption Scan: Ramp back down to 0% RH to check for hysteresis (indicates hydrate formation or pore entrapment).

Workflow Visualization: DVS Decision Tree

DVS_Workflow Start Start DVS Analysis MassChange Is Mass Change > 2% at 80% RH? Start->MassChange Hysteresis Is there significant Hysteresis? MassChange->Hysteresis Yes NonHygro Non-Hygroscopic Standard Storage MassChange->NonHygro No Deliquescent Deliquescent (Liquefies) Requires Glovebox Hysteresis->Deliquescent Exponential gain Hydrate Stoichiometric Hydrate Stable if RH maintained Hysteresis->Hydrate Step-wise change Surface Surface Adsorption Requires Desiccant Hysteresis->Surface Linear/Reversible

Figure 1: Decision logic for interpreting DVS isotherms to determine storage strategy.

Module 2: Chemical Stability Risks

"Why is my purity dropping?"

The most critical oversight with this molecule is treating moisture as purely a physical problem. The ethyl ester moiety at the C-1 position is susceptible to hydrolysis. In a salt form (e.g., HCl), the surface pH of the wetted solid is highly acidic (


).

Mechanism: Absorbed water attacks the carbonyl carbon of the ester, catalyzed by the proton (


) from the salt counter-ion. This cleaves the ethyl group, releasing ethanol and leaving behind 5-amino-4-fluoro-2-methylbenzoic acid .
Degradation Pathway Diagram

Hydrolysis_Pathway Salt Ester Salt (Solid) (Ethyl 5-amino...) AcidEnv Acidic Microenvironment (Surface pH < 2) Salt->AcidEnv Deliquescence Moisture Atmospheric Moisture (H2O) Moisture->AcidEnv Intermediate Tetrahedral Intermediate AcidEnv->Intermediate Nucleophilic Attack Impurity Impurity: Benzoic Acid Deriv. Intermediate->Impurity Ester Cleavage Byproduct Ethanol (Evaporates) Intermediate->Byproduct

Figure 2: Acid-catalyzed hydrolysis pathway triggered by moisture absorption.

Monitoring Protocol:

  • Technique: Reverse Phase HPLC.

  • Marker: Monitor the formation of the carboxylic acid peak (typically elutes earlier than the ester due to higher polarity).

  • Limit: If Acid Impurity > 0.5%, repurification is required.

Module 3: Operational Handling & Storage

"How do I weigh this without it sticking to the spatula?"

If you must work with a hygroscopic salt form (e.g., HCl), you cannot rely on standard HVAC humidity control. You must create localized micro-climates.

Immediate Mitigation Strategies
StrategyImplementationProsCons
Glove Box / Bag Maintain

atmosphere with <5% RH.
Gold standard; prevents all moisture uptake.Slows down workflow; expensive equipment.
Equilibration Allow salt to equilibrate at a specific RH (e.g., 40%) before weighing.Stabilizes weight for accurate assay calculation.Risk of chemical hydrolysis during equilibration.
Antistatic Guns Use ionizing air guns during weighing.Reduces static-induced clumping common in dry salts.Does not prevent moisture uptake.
Desiccant Selection Guide

Do not use just any desiccant. Some are incompatible with amines.

  • Recommended: Molecular Sieves (4Å): High capacity at low RH; chemically inert.

  • Acceptable: Silica Gel: Good general purpose, but capacity drops at low RH.

  • AVOID: Phosphorus Pentoxide (

    
    ):  While powerful, it forms phosphoric acid upon wetting, which can react with the aniline amine if in direct contact or through dusting.
    

Module 4: Salt Selection (Process Engineering)

"Can we change the salt?"

If the HCl salt is unmanageable (e.g., CRH < 30%), the definitive solution is Salt Screening . The goal is to find a counter-ion with a higher lattice energy, which generally correlates to lower hygroscopicity.

Comparison of Potential Counter-ions for Aniline Derivatives:

Counter-ionHygroscopicity RiskMelting Point TrendNotes
Hydrochloride (HCl) High ModerateOften forms channels that trap water; prone to deliquescence.
Mesylate (MSA) ModerateHighGood alternative; often forms stable anhydrous polymorphs.
Tosylate (PTSA) Low High Large hydrophobic anion repels water; usually the most stable solid form.
Sulfate HighHighRisk of forming multiple hydrates (mono-, di-, tri-).

Recommendation: If you are in early development, screen the Tosylate (p-Toluenesulfonate) salt. The hydrophobic toluene ring provides steric bulk and lipophilicity that significantly reduces moisture uptake compared to the small, polar Chloride ion [1].

Frequently Asked Questions (FAQ)

Q: Can I dry the wet salt in a vacuum oven to recover it? A: Only if degradation hasn't occurred. Check HPLC purity first. If the acid impurity is low, dry at 40°C under full vacuum with a nitrogen bleed. Do not exceed 50°C , as the combination of heat + residual moisture will accelerate the ester hydrolysis exponentially.

Q: The salt turned into a sticky gum. Is it lost? A: This is deliquescence. You can attempt to recover it by dissolving the gum in anhydrous Ethanol or Isopropanol and inducing precipitation with an antisolvent like Heptane or MTBE . Do not use water for recrystallization.

Q: Why does the color change from white to pink/brown? A: This indicates oxidation of the aniline (amino) group, often accelerated by moisture. This is a separate degradation pathway from the ester hydrolysis. Store under Argon/Nitrogen in amber vials.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction. Retrieved from

  • LibreTexts Chemistry. (2020). Hydrolysis of Esters. Retrieved from

  • Thackaberry, E. A. (2012).[1] Non-clinical toxicological considerations for pharmaceutical salt selection. Expert Opinion on Drug Metabolism & Toxicology.

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis. Asian Journal of Pharmaceutics.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Chemical Shift Analysis of Ethyl 5-amino-4-fluoro-2-methylbenzoate

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex organic molecules, Nuclear Magnet...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. For researchers and scientists working with complex organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone analytical technique. This guide provides an in-depth analysis of the 1H NMR chemical shifts for Ethyl 5-amino-4-fluoro-2-methylbenzoate, a substituted aromatic compound with potential applications in medicinal chemistry as an intermediate for kinase inhibitors and other bioactive molecules.[1]

This document moves beyond a mere theoretical prediction, offering a comparative framework and practical insights into the experimental nuances that underpin accurate spectral interpretation. We will delve into the electronic effects of the various substituents on the benzene ring and how these influences manifest in the proton chemical shifts. Furthermore, we will explore alternative and complementary analytical techniques, providing a holistic perspective on structural verification.

The Structural Landscape: Predicting the 1H NMR Spectrum

The 1H NMR spectrum of Ethyl 5-amino-4-fluoro-2-methylbenzoate is dictated by the electronic interplay of its substituents: an amino (-NH2) group, a fluorine (-F) atom, a methyl (-CH3) group, and an ethyl ester (-COOCH2CH3) group. Understanding the individual and collective impact of these groups is crucial for an accurate spectral assignment.

Benzene itself resonates at approximately 7.3 ppm.[2] The substituents on the ring in our target molecule will shift the signals of the aromatic protons upfield (to a lower ppm value) or downfield (to a higher ppm value) from this reference point.

Substituent Effects on Aromatic Protons
  • Amino Group (-NH2): This is a strong electron-donating group (EDG) through resonance, increasing electron density at the ortho and para positions. This increased shielding will shift the signals of protons at these positions upfield.[2]

  • Fluorine Atom (-F): Fluorine is a highly electronegative atom, making it an electron-withdrawing group (EWG) through induction. However, it also possesses lone pairs that can be donated into the ring via resonance, an electron-donating effect. For fluorine, the inductive effect generally outweighs the resonance effect, leading to a net deshielding of nearby protons.

  • Methyl Group (-CH3): The methyl group is a weak electron-donating group through hyperconjugation, leading to slight shielding of the aromatic protons.

  • Ethyl Ester Group (-COOCH2CH3): This is an electron-withdrawing group due to the carbonyl (C=O) moiety, which deshields the aromatic protons, particularly those in the ortho and para positions, by withdrawing electron density through resonance.[2]

The interplay of these competing effects determines the final chemical shifts of the two aromatic protons.

Predicted Chemical Shifts and Multiplicities

Based on the additive effects of the substituents, we can predict the approximate chemical shifts and splitting patterns for the protons of Ethyl 5-amino-4-fluoro-2-methylbenzoate.

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityInfluencing Factors
Aromatic H (at C3) ~ 7.5 - 8.0Doublet (d)ortho to the electron-withdrawing ester group (strong deshielding). meta to the fluorine (weak coupling).
Aromatic H (at C6) ~ 6.5 - 7.0Doublet (d)ortho to the electron-donating amino group (strong shielding). meta to the methyl group (weak shielding).
-NH2 ~ 3.5 - 4.5Broad Singlet (br s)Variable chemical shift depending on solvent and concentration.
-OCH2CH3 (Methylene) ~ 4.2 - 4.4Quartet (q)Adjacent to the ester oxygen and coupled to the methyl protons.
-CH3 (Aromatic) ~ 2.2 - 2.5Singlet (s)Attached directly to the aromatic ring.
-OCH2CH3 (Methyl) ~ 1.2 - 1.4Triplet (t)Coupled to the adjacent methylene protons.
Visualizing the Predicted Spectrum

The following diagram illustrates the logical workflow for predicting the 1H NMR spectrum based on the molecular structure and substituent effects.

G cluster_structure Molecular Structure cluster_analysis Analysis of Substituent Effects cluster_prediction Spectral Prediction cluster_spectrum Predicted 1H NMR Spectrum Structure Ethyl 5-amino-4-fluoro-2-methylbenzoate EDG Electron-Donating Groups (-NH2, -CH3) Structure->EDG Identify EWG Electron-Withdrawing Groups (-F, -COOEt) Structure->EWG Identify Multiplicity Predict Multiplicities (n+1 rule) Structure->Multiplicity Neighboring Protons Shifts Predict Chemical Shifts (Shielding/Deshielding) EDG->Shifts Shielding EWG->Shifts Deshielding Spectrum Simulated Spectrum Output Shifts->Spectrum Multiplicity->Spectrum G A Sample Preparation (Dissolve in Deuterated Solvent) B Spectrometer Setup (Lock and Shim) A->B C Data Acquisition (Set Parameters and Acquire FID) B->C D Data Processing (Fourier Transform, Phasing, Calibration) C->D E Spectral Analysis (Assign Peaks, Analyze Shifts and Couplings) D->E

Sources

Comparative

Characterization of Ethyl 5-amino-4-fluoro-2-methylbenzoate: A Comparative Guide to 13C NMR Spectral Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5-amino-4-fluor...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Ethyl 5-amino-4-fluoro-2-methylbenzoate, a substituted aromatic compound, presents a unique substitution pattern that is of significant interest in medicinal chemistry.[1] Its potential applications in the synthesis of kinase inhibitors and other therapeutic agents necessitate unambiguous characterization, for which Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is an indispensable tool.[1]

This guide provides an in-depth analysis of the expected 13C NMR spectral data for Ethyl 5-amino-4-fluoro-2-methylbenzoate. In the absence of a publicly available experimental spectrum for this specific molecule, we will employ a comparative approach, leveraging spectral data from structurally related analogs to predict and interpret its 13C NMR spectrum. This methodology not only offers a robust framework for the characterization of this molecule but also serves as a practical guide for researchers working with similarly complex substituted aromatic systems.

The Power of 13C NMR in Structural Elucidation

13C NMR spectroscopy provides a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the spectrum, with its chemical shift (δ) in parts per million (ppm) being highly sensitive to its local electronic environment.[2][3] For a molecule like Ethyl 5-amino-4-fluoro-2-methylbenzoate, with its varied substituents, 13C NMR is crucial for confirming the regiochemistry of the substitution pattern on the benzene ring.

Predicted 13C NMR Spectral Data for Ethyl 5-amino-4-fluoro-2-methylbenzoate

The 13C NMR spectrum of Ethyl 5-amino-4-fluoro-2-methylbenzoate is predicted to exhibit ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the interplay of the electron-donating amino group and the electron-withdrawing fluoro and ethyl carboxylate groups, as well as the methyl group.

A key feature to anticipate is the effect of the fluorine atom. The carbon directly bonded to the fluorine (C-4) will appear as a doublet due to one-bond C-F coupling, which is typically large (¹J_CF ≈ 240-260 Hz). Additionally, smaller two-bond (²J_CF) and three-bond (³J_CF) couplings may be observed for the adjacent carbons (C-3 and C-5).

The following diagram illustrates the predicted chemical shift regions for the carbon atoms in Ethyl 5-amino-4-fluoro-2-methylbenzoate.

Caption: Predicted 13C NMR chemical shift regions for Ethyl 5-amino-4-fluoro-2-methylbenzoate.

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected spectrum with the known 13C NMR data of simpler, related molecules. This comparative analysis allows us to understand the incremental effect of each substituent on the chemical shifts of the aromatic carbons.

CompoundC1 (ppm)C2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)C=O (ppm)OCH2 (ppm)CH3 (ppm)CH3 (C2) (ppm)
Ethyl Benzoate [4][5]~130.4~128.8~129.4~132.6~129.4~128.8~166.4~60.8~14.1-
Ethyl 2-methylbenzoate [6][7]~130.0~139.0~131.0~125.0~129.0~127.0~168.0~60.5~14.0~21.0
Ethyl 4-fluorobenzoate [8][9]~127.8~132.5~116.0~166.7~116.0~132.5~166.9~61.0~14.0-
Ethyl 3-aminobenzoate [10]~131.0~118.0~146.0~119.0~115.0~129.0~166.0~60.0~14.0-
Predicted: Ethyl 5-amino-4-fluoro-2-methylbenzoate ~128~138~118 (d)~153 (d)~143 (d)~112~167~61~14~18

Note: The chemical shifts for the predicted spectrum are estimates based on additive substituent effects and data from analogous compounds. 'd' indicates a doublet due to C-F coupling.

Analysis of Substituent Effects:

  • Methyl Group (C2): The methyl group at C2 in Ethyl 2-methylbenzoate causes a downfield shift for C2 (the ipso-carbon) and an upfield shift for the ortho-carbons (C1 and C3) compared to Ethyl Benzoate.[6]

  • Fluoro Group (C4): In Ethyl 4-fluorobenzoate, the highly electronegative fluorine atom causes a significant downfield shift for C4 and a notable upfield shift for the ortho-carbons (C3 and C5) due to its strong inductive and resonance effects.[11]

  • Amino Group (C5): The amino group is a strong electron-donating group, which typically causes an upfield shift in the ortho- and para-positions. In Ethyl 3-aminobenzoate, this effect is observed.[10]

For Ethyl 5-amino-4-fluoro-2-methylbenzoate, the interplay of these effects will determine the final chemical shifts. The strong electron-donating amino group at C5 and the electron-withdrawing fluoro group at C4 will have a pronounced "push-pull" effect on the electron density of the aromatic ring, leading to a complex but interpretable 13C NMR spectrum.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of Ethyl 5-amino-4-fluoro-2-methylbenzoate, the following experimental protocol is recommended.

Objective: To acquire a quantitative and high-resolution 13C NMR spectrum.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its good solubilizing power and relatively simple solvent signal.[12][13]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[3]

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

    • Tune and match the 13C probe to the correct frequency.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used for routine 13C NMR.

    • Spectral Width: Set a spectral width that covers the entire expected range of carbon chemical shifts (e.g., 0-220 ppm).

    • Number of Scans: Due to the low natural abundance of the 13C isotope, a larger number of scans (e.g., 1024 to 4096) is usually required to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A sufficient relaxation delay (e.g., 2-5 seconds) is crucial for obtaining quantitative data, especially for quaternary carbons which have longer relaxation times.[3]

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Temperature: Maintain a constant temperature (e.g., 298 K) throughout the experiment.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.0 ppm.

    • Integrate the signals if quantitative analysis is desired.

The following workflow diagram illustrates the key steps in acquiring and processing the 13C NMR data.

G cluster_workflow 13C NMR Experimental Workflow A Sample Preparation (Dissolve in CDCl3 with TMS) B Instrument Setup (Tune, Match, Shim) A->B C Data Acquisition (Pulse Program, Scans, Delay) B->C D Data Processing (FT, Phasing, Referencing) C->D E Spectral Analysis (Peak Picking, Assignment) D->E

Sources

Validation

A Comparative Guide to the Reactivity of Ethyl 5-amino-4-fluoro-2-methylbenzoate and its Methyl Ester Analog

In the landscape of modern drug discovery and medicinal chemistry, the nuanced selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast array of available intermediates,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and medicinal chemistry, the nuanced selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast array of available intermediates, substituted aminobenzoates are a cornerstone due to their versatile reactivity and prevalence in bioactive molecules. This guide provides an in-depth comparison of two closely related and highly valuable intermediates: Ethyl 5-amino-4-fluoro-2-methylbenzoate and its methyl ester analog, Methyl 5-amino-4-fluoro-2-methylbenzoate.

While these molecules differ by only a single methylene unit, this subtle structural change imparts distinct reactivity profiles that can significantly influence reaction outcomes, yields, and purification strategies. This guide will dissect these differences from both a theoretical and practical standpoint, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

Molecular Structures and Key Features

CompoundStructureMolecular Formula
Ethyl 5-amino-4-fluoro-2-methylbenzoateEthyl 5-amino-4-fluoro-2-methylbenzoateC₁₀H₁₂FNO₂
Methyl 5-amino-4-fluoro-2-methylbenzoateMethyl 5-amino-4-fluoro-2-methylbenzoateC₉H₁₀FNO₂

At the heart of their chemical behavior are three key functional groups and substituents on the aromatic ring:

  • The Amino Group (-NH₂): A potent electron-donating group that activates the aromatic ring towards electrophilic substitution and serves as a primary nucleophile in reactions such as amide bond formation.

  • The Ester Group (-COOR): An electron-withdrawing group that deactivates the aromatic ring. The carbonyl carbon is an electrophilic site susceptible to nucleophilic acyl substitution.

  • The Fluoro and Methyl Substituents: The fluorine atom is an electron-withdrawing group via induction but can donate electron density through resonance, making it a weak deactivator and an ortho-, para-director.[1] The methyl group is a weak electron-donating group, activating the ring.

The interplay of these electronic effects, combined with the steric influence of the ester's alkyl group, dictates the overall reactivity of these molecules.

Comparative Reactivity Analysis

The primary differences in reactivity between the ethyl and methyl ester analogs can be categorized into two main areas: reactions involving the ester group (nucleophilic acyl substitution) and reactions involving the aromatic ring (electrophilic aromatic substitution).

Nucleophilic Acyl Substitution: The Role of the Ester

A cornerstone reaction for these molecules is amide bond formation, which proceeds via nucleophilic acyl substitution at the ester carbonyl.[2] In this reaction, the amino group of another molecule attacks the electrophilic carbonyl carbon of the ester.

Steric Effects

The ethyl group is sterically more demanding than the methyl group. This increased bulk can slightly hinder the approach of a nucleophile to the carbonyl carbon.[3] While this effect is generally modest, it can become more pronounced with bulky nucleophiles or under conditions where reaction rates are sensitive to steric hindrance. Consequently, the methyl ester may exhibit slightly faster reaction kinetics in some amide coupling reactions.

Electronic Effects

The electronic difference between a methyl and an ethyl group is minimal and unlikely to significantly influence the electrophilicity of the carbonyl carbon.

Leaving Group Ability

In nucleophilic acyl substitution, the reaction proceeds through a tetrahedral intermediate, followed by the expulsion of the leaving group (methoxide or ethoxide).[4] The pKa of the conjugate acids, methanol and ethanol, are very similar (around 15.5 and 15.9, respectively), indicating that methoxide and ethoxide have comparable abilities as leaving groups. Therefore, the nature of the leaving group is not a significant differentiating factor in the reactivity of these two esters.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of these aminobenzoates can undergo electrophilic aromatic substitution, although the ester group's deactivating effect makes it less facile than in more electron-rich systems.[1] The amino group is a strong activating, ortho-, para-director, while the methyl group is a weak activating, ortho-, para-director. The ester and fluoro groups are deactivating. The directing effects of the substituents will guide incoming electrophiles.[5]

In this context, the difference between the ethyl and methyl ester is negligible. The steric and electronic influence of the ester's alkyl group on the aromatic ring's reactivity is minimal, as it is insulated from the ring by the carbonyl group.

Hydrolytic Stability

An important practical consideration is the stability of the ester to hydrolysis, either under acidic or basic conditions. Studies on simple benzoates have shown that methyl esters tend to be more resistant to hydrolysis than their ethyl counterparts.[6] This can be attributed to the slightly greater steric hindrance of the ethyl group, which can impede the approach of water or hydroxide ions. While the difference may not be dramatic, the methyl ester might offer a slight advantage in terms of stability during workup or in protic solvents.

Quantitative Comparison Summary

FeatureEthyl 5-amino-4-fluoro-2-methylbenzoateMethyl 5-amino-4-fluoro-2-methylbenzoateRationale
Amide Coupling Rate Slightly SlowerSlightly FasterThe smaller methyl group presents less steric hindrance to the incoming nucleophile compared to the ethyl group.[3]
Hydrolytic Stability Slightly LowerSlightly HigherMethyl benzoates have been observed to be more stable towards hydrolysis than ethyl benzoates, likely due to steric factors.[6]
EAS Reactivity ComparableComparableThe difference in the alkyl portion of the ester group is too remote from the aromatic ring to exert a significant electronic or steric effect on electrophilic aromatic substitution reactions.[1][5]
Handling & Purification Higher boiling point, potentially easier to handle and purify by distillation.Lower boiling point, may be more volatile.General physical property trends.

Experimental Protocols

The following is a representative protocol for a common reaction involving these substrates: amide bond formation.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol describes the coupling of the aminobenzoate with a generic carboxylic acid.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification A Dissolve carboxylic acid (1.0 eq), HOBt (1.2 eq), and aminobenzoate (1.0 eq) in anhydrous DMF B Cool the solution to 0 °C in an ice bath A->B C Add EDC·HCl (1.2 eq) portion-wise B->C D Allow the reaction to warm to room temperature C->D E Stir for 12-24 hours D->E F Monitor reaction progress by TLC or LC-MS E->F G Dilute with ethyl acetate and wash with saturated NaHCO₃ (aq) F->G Upon completion H Wash with brine G->H I Dry organic layer over anhydrous Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by flash column chromatography J->K

Caption: General workflow for EDC/HOBt mediated amide coupling.

Materials:

  • Ethyl or Methyl 5-amino-4-fluoro-2-methylbenzoate (1.0 eq)

  • Carboxylic acid of interest (1.0 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq), Ethyl or Methyl 5-amino-4-fluoro-2-methylbenzoate (1.0 eq), and HOBt (1.2 eq).

  • Dissolve the solids in anhydrous DMF (approximately 0.1-0.5 M concentration with respect to the limiting reagent).

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add EDC·HCl (1.2 eq) to the cooled solution in portions over 5-10 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • EDC/HOBt: This combination is a widely used coupling system. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form an active ester, which is less prone to side reactions and racemization (if the carboxylic acid is chiral) than the O-acylisourea itself.[7]

  • Anhydrous Conditions: EDC and the activated intermediates are sensitive to moisture, which can lead to hydrolysis back to the carboxylic acid and formation of the corresponding urea byproduct, reducing the overall yield.

  • 0 °C Addition: The activation of the carboxylic acid is exothermic. Adding EDC at 0 °C helps to control the reaction temperature and minimize potential side reactions.

  • Aqueous Workup: The NaHCO₃ wash is crucial to remove any unreacted carboxylic acid and HOBt. The brine wash helps to remove residual water from the organic layer.

Reaction Mechanism: Amide Bond Formation

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + EDC EDC EDC Active_Ester Active Ester O_Acylisourea->Active_Ester + HOBt - Urea HOBt HOBt Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate + Ar-NH₂ Amine Ar-NH₂ Amide Amide Product Tetrahedral_Intermediate->Amide - HOBt

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Conclusion and Recommendations

The choice between Ethyl 5-amino-4-fluoro-2-methylbenzoate and its methyl ester analog is a subtle one, with the primary differentiating factor being the steric bulk of the alkyl group of the ester.

  • For reactions where steric hindrance at the ester carbonyl is a concern, such as couplings with bulky amines or in syntheses where maximizing reaction rate is critical, the methyl ester is the preferred choice.

  • The ethyl ester may offer practical advantages in terms of its physical properties (e.g., higher boiling point), potentially simplifying handling and purification in some cases.

  • In terms of the reactivity of the aromatic ring towards electrophilic substitution, the two analogs can be considered virtually identical.

Ultimately, for most standard applications, both reagents will perform admirably. However, in challenging synthetic sequences or during process optimization where marginal gains are significant, the slightly higher reactivity and hydrolytic stability of the methyl ester may prove advantageous. As with all aspects of synthetic chemistry, the optimal choice will be dictated by the specific requirements of the reaction at hand.

References
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